Product packaging for Butylboronic Acid(Cat. No.:CAS No. 4426-47-5)

Butylboronic Acid

Cat. No.: B128877
CAS No.: 4426-47-5
M. Wt: 101.94 g/mol
InChI Key: QPKFVRWIISEVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11BO2 B128877 Butylboronic Acid CAS No. 4426-47-5

Properties

IUPAC Name

butylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11BO2/c1-2-3-4-5(6)7/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKFVRWIISEVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196087
Record name n-Butylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic solid; [Acros Organics MSDS]
Record name n-Butylboronic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19336
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000548 [mmHg]
Record name n-Butylboronic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19336
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4426-47-5
Record name Butylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4426-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Butylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Butylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butyldihydroxyborane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Butylboronic Acid: Chemical Properties and Structure

This guide provides a comprehensive overview of the core chemical properties, structure, and experimental applications of this compound. This compound, an organoboron compound, is a versatile reagent in organic synthesis, particularly valued for its role in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. Its unique electronic and structural characteristics also make it a subject of interest in medicinal chemistry and materials science.

Chemical Properties

This compound is a white to off-white solid at room temperature.[1] It is known to be hygroscopic and can be sensitive to air.[1][2] The compound is soluble in water and many organic solvents.[1][2]

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C4H11BO2[1][3][4]
Molecular Weight 101.94 g/mol [1][3][4]
Melting Point 90-92 °C[5][6]
Water Solubility ~2.5 g/100 mL[1]
pKa 10.37 (Predicted)[1]
CAS Number 4426-47-5[1][3]

Molecular Structure

The structure of n-butylboronic acid consists of a butyl group (-C4H9) attached to a boronic acid functional group (-B(OH)2).[1] The boron atom is sp2 hybridized, resulting in a trigonal planar geometry around the boron atom. In the solid state, X-ray crystallography studies have shown that this compound molecules form dimeric structures through intermolecular hydrogen bonding between the hydroxyl groups.[7]

Butylboronic_Acid_Structure B B O1 O B->O1 O2 O B->O2 C1 C B->C1 H1 H O1->H1 H2 H O2->H2 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 H_butyl H9 C4->H_butyl ...

Caption: Molecular structure of this compound.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a prominent broad band around 3306 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups.[7] Bands corresponding to B-O stretching are also observed.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum displays signals corresponding to the protons of the butyl group.

    • ¹¹B NMR: The ¹¹B NMR spectrum of alkylboronic acids typically shows a resonance at around +33 ppm.[8][9]

    • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the four carbon atoms of the butyl chain.[8]

Experimental Protocols

Synthesis of n-Butylboronic Acid

A common method for the synthesis of n-butylboronic acid involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1][10]

Methodology:

  • Reaction Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel, and is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Reagents: Anhydrous diethyl ether is added to the flask, followed by trimethyl borate. The solution is cooled to approximately -75 °C.[10]

  • Grignard Addition: A solution of butylmagnesium bromide in ether is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -65 °C.[10] A white slurry will form.

  • Stirring: The reaction mixture is stirred for an additional 2 hours at -75 °C.[10]

  • Hydrolysis: The reaction is allowed to warm to room temperature, and then hydrolyzed by the dropwise addition of a 10% aqueous hydrochloric acid solution.[10] The mixture is stirred until the precipitate dissolves, resulting in a clear biphasic solution.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over magnesium sulfate.[10] The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from hot water.[10]

Synthesis_Workflow start Start step1 Cool Trimethyl Borate in Ether to -75°C start->step1 step2 Add Butylmagnesium Bromide Dropwise step1->step2 step3 Stir at -75°C for 2 hours step2->step3 step4 Warm to Room Temperature step3->step4 step5 Hydrolyze with 10% HCl (aq) step4->step5 step6 Separate Layers and Extract Aqueous Phase step5->step6 step7 Dry Combined Organic Layers step6->step7 step8 Remove Solvent under Reduced Pressure step7->step8 step9 Recrystallize from Hot Water step8->step9 end Pure this compound step9->end Suzuki_Coupling_Cycle Pd0 Pd(0)L2 R1_Pd_X R¹-Pd(II)L₂-X Pd0->R1_Pd_X OxAdd Oxidative Addition R1_Pd_R2 R¹-Pd(II)L₂-R² R1_Pd_X->R1_Pd_R2 Transmetalation Transmetalation R1_Pd_R2->Pd0 RedElim Reductive Elimination Product R¹-R² R1X R¹-X R2BOH2 R²-B(OH)₂ (this compound) Base Base

References

An In-depth Technical Guide to the Solubility and Stability of Butylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of butylboronic acid, a versatile reagent in organic synthesis and various scientific applications. Understanding these core physicochemical properties is critical for its effective storage, handling, and deployment in experimental and developmental workflows.

Solubility Profile

The solubility of this compound is a key parameter for its use in solution-based applications, influencing reaction kinetics, purification, and formulation. While comprehensive quantitative data across a wide range of organic solvents is not extensively documented in publicly available literature, this section summarizes the known solubility and provides general guidance.

Quantitative Solubility Data

The following table outlines the available quantitative and qualitative solubility data for n-butylboronic acid.

SolventChemical FormulaTypeSolubility ( g/100 mL)Temperature (°C)Citation
WaterH₂OPolar Protic~2.5Not Specified[1]
MethanolCH₃OHPolar ProticSlightly SolubleNot Specified[1]
Dimethyl Sulfoxide (DMSO)    (CH₃)₂SOPolar Aprotic    Slightly SolubleNot Specified[1]

Note: "Slightly Soluble" indicates that while the compound does dissolve, its saturation limit is low. For precise applications, empirical determination is recommended.

General Solubility Trends: Boronic acids, as a class, tend to exhibit higher solubility in polar solvents such as ethers and ketones, moderate solubility in solvents like chloroform, and very low solubility in non-polar hydrocarbon solvents. This trend is attributed to the polar boronic acid functional group, which can engage in hydrogen bonding.

Stability Characteristics

This compound is generally stable under standard conditions but is susceptible to degradation under specific environmental pressures. Its stability profile dictates appropriate storage and handling procedures to ensure its integrity and reactivity.

Summary of Stability and Storage Parameters
ParameterDescriptionRecommendations & IncompatibilitiesCitation
General Stability Stable under normal ambient temperatures and pressures.Avoid excessive heat and exposure to incompatible materials.
Hygroscopicity Highly susceptible to moisture absorption from the air.Store in a dry, inert atmosphere (e.g., under nitrogen). Keep container tightly sealed.
Oxidative Stability Prone to oxidative degradation, a primary degradation pathway.Avoid strong oxidizing agents. The boronic acid group can be cleaved by peroxides.
pH Sensitivity Susceptible to degradation under strongly acidic or basic conditions.Avoid strong acids.
Thermal Stability Information on a specific decomposition temperature is not readily available.Burning produces toxic fumes, including carbon monoxide, carbon dioxide, and boron oxides.
Recommended Storage To maintain long-term stability and prevent degradation.Keep refrigerated, preferably in a freezer at temperatures under -20°C. Store in a dry place under an inert gas like nitrogen.[1]
Degradation Pathways

The primary degradation route for boronic acids is through oxidation. This can lead to the cleavage of the carbon-boron bond, resulting in the formation of the corresponding alcohol (butanol in this case) and boric acid. This process can be accelerated by the presence of oxidizing agents and certain metals.

Another significant stability concern is the propensity of boronic acids to undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating. This is a reversible process, but the presence of boroxine can complicate stoichiometry and reaction kinetics.

The following diagram illustrates the key factors that can impact the stability of this compound.

StabilityFactors Factors Affecting this compound Stability BBA This compound (C4H11BO2) Degradation Degradation Products (e.g., Butanol, Boric Acid, Boroxine) BBA->Degradation leads to Moisture Moisture / Water (Hygroscopicity) Moisture->BBA promotes hydrolysis & boroxine formation Oxidants Strong Oxidizing Agents (e.g., Peroxides) Oxidants->BBA promotes oxidation Acids Strong Acids Acids->BBA promotes degradation Heat Heat Heat->BBA promotes boroxine formation

Key factors influencing the chemical stability of this compound.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and assessing the stability of this compound, adapted from common practices for this class of compounds.

Protocol for Solubility Determination (Dynamic Method)

The dynamic or synthetic method is a precise technique for determining the temperature-dependent solubility of a compound in a specific solvent. It relies on visually or instrumentally detecting the dissolution of a solid in a solution of known composition upon controlled heating.

The workflow for this experimental protocol is visualized below.

SolubilityWorkflow Experimental Workflow: Dynamic Solubility Determination prep 1. Sample Preparation Accurately weigh this compound and solvent into a sealed vial to create a biphasic sample of known mole fraction. heat 2. Controlled Heating Place the vial in a temperature-controlled bath. Heat the sample slowly (e.g., 0.2-0.5 °C/min) with vigorous stirring. prep->heat observe 3. Observation Continuously monitor the sample for the disappearance of turbidity (solid phase). This can be done visually or with a luminance/turbidity probe. heat->observe record 4. Record Temperature The exact temperature at which the last solid particle dissolves is recorded. This is the solid-liquid equilibrium point. observe->record repeat 5. Repeat Repeat the process with different mole fractions to construct a -temperature solubility curve. record->repeat

Workflow for determining solubility via the dynamic method.

Methodology:

  • Materials and Equipment:

    • This compound (high purity)

    • Solvent of interest (analytical grade)

    • Analytical balance (accuracy ±0.0001 g)

    • Sealed glass vials or test tubes

    • Temperature-controlled heating block or water bath with a calibrated thermometer or thermocouple

    • Magnetic stirrer and stir bars

    • Luminance probe or laser monitoring system (optional, for enhanced precision)

  • Procedure:

    • Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial. The composition should be calculated to a precise mole fraction. Ensure the amount of solid is sufficient to create a biphasic (solid-liquid) system at the starting temperature.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial into the heating apparatus and begin vigorous stirring to ensure the system is well-mixed.

    • Heat the sample at a slow, controlled rate (e.g., 0.3 K·h⁻¹).

    • Carefully observe the sample. The temperature at which the solution becomes perfectly clear (i.e., the last solid crystal disappears) is the equilibrium solubility temperature for that specific composition.

    • Record this temperature.

    • Repeat the entire procedure for several different sample compositions (mole fractions) to generate a complete solubility curve as a function of temperature.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of a compound. This protocol exposes the compound to conditions more severe than accelerated stability testing to provoke degradation.

The following diagram outlines a typical workflow for a forced degradation study.

ForcedDegradationWorkflow Workflow for Forced Degradation Stability Study cluster_stress Stress Factors start Start: Pure this compound (Solid and in Solution) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stress->base ox Oxidation (e.g., 3% H2O2) stress->ox therm Thermal Stress (e.g., 60-80 °C) stress->therm photo Photolytic Stress (ICH Q1B light exposure) stress->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24, 48 hrs) using a Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis end Identify Degradants & Determine Degradation Pathway analysis->end

General workflow for a forced degradation study.

Methodology:

  • Materials and Equipment:

    • This compound

    • Solvents for preparing solutions (e.g., water, acetonitrile, methanol)

    • Stress reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • Temperature-controlled ovens

    • Photostability chamber (compliant with ICH Q1B guidelines)

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or PDA) and a validated stability-indicating method.

  • Procedure:

    • Sample Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system.

    • Acid Hydrolysis: To a sample of the stock solution, add an equal volume of an acid solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl). Store at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: To a sample of the stock solution, add an equal volume of a base solution (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH). Store at room temperature.

    • Oxidative Degradation: To a sample of the stock solution, add an appropriate volume of hydrogen peroxide (e.g., to achieve a final concentration of 3% H₂O₂). Store at room temperature, protected from light.

    • Thermal Degradation: Store samples of the stock solution and solid this compound at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose samples of the stock solution and solid this compound to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Control Samples: Maintain control samples (un-stressed solid and solution) at recommended storage conditions (e.g., refrigerated, protected from light) for comparison.

    • Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw aliquots from each stressed sample. If necessary, neutralize the acid and base samples before analysis. Analyze all samples, including controls, using a developed and validated stability-indicating HPLC method.

    • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify the number and relative abundance of degradation products, and perform a mass balance analysis. This data helps to elucidate the degradation pathways and the overall stability of the molecule.

This guide serves as a foundational resource for understanding and working with this compound. For critical applications, especially in drug development and regulated environments, it is imperative to supplement this information with empirically determined data specific to the intended use conditions and matrices.

References

An In-depth Technical Guide to Butylboronic Acid: Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for n-butylboronic acid (CAS No. 4426-47-5), a reagent commonly used in organic synthesis and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

n-Butylboronic acid is a white to off-white solid that is hygroscopic and soluble in water.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReference
Chemical Formula C4H11BO2[3]
Molecular Weight 101.94 g/mol
Melting Point 90-92 °C
Boiling Point No data available
Flash Point Not applicable
Appearance White to light yellow crystalline powder
Solubility Water soluble[4]
Stability Stable under normal conditions; hygroscopic[1]

Hazard Identification and Classification

n-Butylboronic acid is classified as a hazardous substance.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Signal Word: Warning[1][3]

NFPA Ratings: [1]

  • Health: 2

  • Flammability: 0

  • Instability: 0

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5] Change gloves immediately if they become contaminated.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or equivalent respirator.

3.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust.[1] Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.[3]

3.4. Storage Conditions

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture and air.[1][6]

  • Refrigerated storage is recommended.[1][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls (Fume Hood, Eyewash Station) B->C D Weigh/Transfer in Fume Hood C->D E Minimize Dust Generation D->E F Avoid Contact (Skin, Eyes, Inhalation) E->F G Tightly Seal Container F->G H Store Properly (Refrigerated, Under Nitrogen) G->H I Clean Work Area H->I J Remove PPE and Wash Hands I->J

Caption: Workflow for the safe handling of butylboronic acid.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

4.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][4] Get medical attention if irritation develops or persists.[1]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[3] Clean mouth with water and drink plenty of water afterwards.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[3] Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation.[1]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable, labeled container for disposal.[1] Do not let the product enter drains.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3]

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Follow-Up Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation WashSkin Wash with Soap & Water for 15 mins Skin->WashSkin FlushEyes Flush with Water for 15 mins Eye->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir Medical Seek Medical Attention WashSkin->Medical FlushEyes->Medical FreshAir->Medical

Caption: Emergency response procedures for personal exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: In case of fire, hazardous combustion products may be formed, including carbon monoxide (CO), carbon dioxide (CO2), and oxides of boron.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

  • Dispose of this material and its container at a licensed hazardous-waste disposal plant.[4]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Adhere to all local, regional, and national regulations for waste disposal.[3]

Toxicological Information

The toxicological properties of n-butylboronic acid have not been fully investigated.[1] The available data indicates that it is an irritant to the skin, eyes, and respiratory system.[2][7] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[1][2]

Toxicity EndpointResult
Acute Toxicity No data available
Carcinogenicity No information available
Germ Cell Mutagenicity No data available
Reproductive Toxicity No data available

References

Methodological & Application

Application Notes and Protocols for Butylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. While aryl- and vinylboronic acids are most commonly employed, the use of alkylboronic acids, such as n-butylboronic acid, has gained significant traction for the introduction of alkyl moieties into complex molecules. This is of particular interest in medicinal chemistry, where the incorporation of alkyl chains can significantly impact the pharmacological properties of drug candidates.

These application notes provide a comprehensive overview of the use of n-butylboronic acid in Suzuki-Miyaura cross-coupling reactions, including optimized reaction conditions, detailed experimental protocols, and a discussion of key mechanistic considerations.

Key Advantages of Butylboronic Acid in Suzuki-Miyaura Coupling

  • Introduction of Alkyl Chains: Directly incorporates a butyl group, a common structural motif in pharmaceuticals and organic materials.

  • Commercial Availability: n-Butylboronic acid is a readily available and relatively inexpensive reagent.

  • Stability: Compared to some other organometallic reagents, boronic acids are generally more stable to air and moisture, simplifying handling.

Challenges in Using Alkylboronic Acids

The use of alkylboronic acids in Suzuki-Miyaura couplings is not without its challenges. Compared to their aryl counterparts, alkylboronic acids can exhibit:

  • Slower Transmetalation: The transfer of the alkyl group from the boron atom to the palladium center can be sluggish.

  • β-Hydride Elimination: A potential side reaction where a hydrogen atom on the β-carbon of the alkyl chain is eliminated, leading to the formation of an alkene byproduct and reduced yields of the desired coupled product.

Careful selection of ligands, bases, and reaction conditions is crucial to overcome these challenges and achieve high-yielding cross-coupling reactions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of n-butylboronic acid with various aryl bromides, highlighting the influence of ligands, bases, and solvents on the reaction outcome.

Table 1: Ligand and Base Screening for the Coupling of Bromobenzene with n-Butylboronic Acid

EntryLigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1S-PhosK₃PO₄ (3)Toluene1001898
2S-PhosK₃PO₄ (3)Dioxane1001895
3S-PhosCs₂CO₃ (3)Toluene1001892
4X-PhosK₃PO₄ (3)Toluene1001885
5RuPhosK₃PO₄ (3)Toluene1001878

Table 2: Substrate Scope with S-Phos Ligand and K₃PO₄ Base

EntryAryl BromideProductSolventTemp. (°C)Time (h)Yield (%)
14-Bromotoluene4-ButyltolueneToluene1001896
24-Bromoanisole4-ButylanisoleToluene1001894
34-Bromobenzonitrile4-ButylbenzonitrileToluene1001888
43-Bromopyridine3-ButylpyridineDioxane1002475
52-Bromothiophene2-ButylthiopheneDioxane1002465

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of n-Butylboronic Acid with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • n-Butylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • S-Phos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol), n-butylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), S-Phos (0.04 mmol), and potassium phosphate (3.0 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Seal the flask and stir the reaction mixture at 100 °C for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired alkyl-aryl coupled product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) (Ligand Exchange) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., K3PO4) Ar-Pd(II)-Bu(L2) Ar-Pd(II)-Bu(L2) (Transmetalation) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Bu(L2) Bu-B(OH)2 Ar-Pd(II)-Bu(L2)->Pd(0)L2 Reductive Elimination Ar-Bu Ar-Bu Ar-Pd(II)-Bu(L2)->Ar-Bu

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Aryl Halide, This compound, Catalyst, Ligand, Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar or N2) Solvent->Inert Heating Heat to Desired Temperature with Stirring Inert->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Logical Relationship of Reaction Parameters

Logical_Relationship cluster_inputs Inputs cluster_outputs Outputs ReactionParameters Reaction Parameters Ligand Ligand Choice (e.g., S-Phos) ReactionParameters->Ligand Base Base Strength (e.g., K3PO4) ReactionParameters->Base Solvent Solvent Polarity ReactionParameters->Solvent Temperature Reaction Temperature ReactionParameters->Temperature Yield Reaction Yield Ligand->Yield Selectivity Selectivity (vs. side products) Ligand->Selectivity Base->Yield Solvent->Yield Temperature->Yield ReactionTime Reaction Time Temperature->ReactionTime

Caption: The relationship between key reaction parameters and the outcome of the coupling.

Applications of Butylboronic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylboronic acid and its derivatives have emerged as versatile reagents and key building blocks in modern pharmaceutical synthesis. Their unique chemical properties, particularly the ability of the boronic acid moiety to participate in a variety of chemical transformations and to interact with biological targets, have led to their use in the synthesis of a wide range of therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical research and development, with a focus on its application in cross-coupling reactions and as a pharmacophore in drug design.

Application Note 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound is an effective coupling partner in these reactions, allowing for the introduction of a butyl group into various molecular scaffolds. This is particularly valuable in medicinal chemistry for the synthesis of analogs of existing drugs or novel chemical entities, where the alkyl chain can influence pharmacokinetic and pharmacodynamic properties.[1][2][3]

Key Features:

  • Versatility: Applicable to a wide range of aryl and heteroaryl halides.[4]

  • Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups in the coupling partners.[5]

  • High Yields: Optimized conditions can lead to excellent yields of the desired products.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of n-Butylboronic Acid with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • n-Butylboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., THF, Dioxane, Toluene, DMAc)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl bromide (1.0 equiv), n-butylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand (0.02-0.10 equiv).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkylated aromatic compound.

Quantitative Data: Suzuki-Miyaura Cross-Coupling of n-Butylboronic Acid

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of n-butylboronic acid with various aryl bromides.

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
BromobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1201895
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1201892
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1201898
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1201875
3-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1201885

Data adapted from a study on the cross-coupling of n-butylboronic acid with aryl and heteroaryl bromides.[4]

Application Note 2: Synthesis of Proteasome Inhibitors

This compound derivatives are crucial in the synthesis of potent proteasome inhibitors, a class of drugs that have revolutionized the treatment of certain cancers, particularly multiple myeloma. The boronic acid moiety in these inhibitors forms a reversible covalent bond with the active site threonine residue of the 20S proteasome, leading to the inhibition of its chymotrypsin-like activity.[6][7] The butyl group in these molecules often plays a key role in binding to the hydrophobic pockets of the enzyme's active site, thereby enhancing potency.

A prime example is the synthesis of Bortezomib (Velcade®), a dipeptidyl boronic acid that is a first-in-class proteasome inhibitor. The synthesis of Bortezomib and its analogs often involves the use of a chiral α-aminoboronic acid precursor derived from a this compound derivative.[8][9]

Experimental Workflow: Synthesis of a Bortezomib Analog Precursor

The following diagram illustrates a generalized workflow for the synthesis of a key precursor for Bortezomib analogs, starting from an isothis compound derivative.

G A Isothis compound Derivative B Homologation A->B  [1] LDA, CH₂Cl₂  [2] Lewis Acid C Chiral α-Aminoboronate B->C D Peptide Coupling C->D  Amino Acid, Coupling Agent E Dipeptidyl Boronate Ester D->E F Deprotection & Coupling E->F  [1] Deprotection  [2] Carboxylic Acid, Coupling Agent G Bortezomib Analog F->G G cluster_0 Cytoplasm cluster_1 Nucleus Proteasome 26S Proteasome IkB_NFkB IκB-NF-κB Complex IkB_P P-IκB IkB_NFkB->IkB_P Ub_IkB Ub-P-IκB IkB_P->Ub_IkB Ubiquitination NFkB NF-κB IkB_P->NFkB Release of NF-κB Ub_IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor Proteasome Inhibitor (e.g., Bortezomib) Inhibitor->Proteasome Inhibition DNA DNA NFkB_nuc->DNA Binds to Promoter Region Transcription Transcription of Pro-survival Genes DNA->Transcription Stimulus Pro-inflammatory Stimuli IKK IKK Activation Stimulus->IKK IKK->IkB_NFkB Phosphorylation

References

Application Notes and Protocols for Butylboronic Acid in Selective Saccharide Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing butylboronic acid and other boronic acids in the selective transport of saccharides across artificial membranes. This technology holds significant potential for applications in drug delivery, bioseparations, and the development of sensitive biosensors.

Introduction

Boronic acids have the unique ability to form reversible covalent complexes with 1,2- or 1,3-diols, a structural motif abundant in saccharides.[1][2] This reversible interaction forms the basis for their use as carriers to facilitate the transport of hydrophilic saccharides across lipophilic membranes. The transport process is highly selective, with the binding affinity and transport efficiency influenced by factors such as the structure of the saccharide, the lipophilicity of the boronic acid, and the pH of the aqueous phases.[3] this compound, as a simple alkylboronic acid, serves as a fundamental model for understanding and developing more complex and selective saccharide transport systems.

Mechanism of Transport

The transport of saccharides by boronic acids across a lipid bilayer or a bulk liquid membrane can occur through different mechanisms. The prevailing theory suggests that the neutral, trigonal form of the boronic acid diffuses into the membrane. At the aqueous-organic interface, it reacts with a saccharide to form a boronate ester. This complex then traverses the membrane to the other interface, where the saccharide is released into the aqueous phase, regenerating the boronic acid carrier to continue the cycle. The transport can be passive, driven by a concentration gradient, or active, coupled to an ion gradient (e.g., pH gradient).[4]

Diagram 1: Proposed Mechanism of this compound-Mediated Saccharide Transport Across a Lipid Bilayer

G Membrane Interior Membrane Interior S1 Saccharide Complex1 Boronate-Saccharide Complex S1->Complex1 Complexation BA1 This compound (Trigonal) BA1->Complex1 S2 Saccharide BA2 This compound (Trigonal) BA2->BA1 Diffusion Complex2 Boronate-Saccharide Complex Complex1->Complex2 Complex2->S2 Release Complex2->BA2 Regeneration

Caption: Mechanism of saccharide transport.

Quantitative Data Summary

The efficiency and selectivity of saccharide transport are influenced by the structure of the boronic acid carrier. The following tables summarize key quantitative data extracted from the literature.

Table 1: Selectivity of Various Boronic Acid Carriers for Fructose over Glucose

Boronic Acid CarrierMembrane SystemFructose/Glucose Selectivity RatioReference
Lipophilic 2-(aminomethyl)-phenylboronic acidSupported Liquid Membrane12.9 : 1[5]
Pentaerythritol-derived diboronic acidOrganic Membrane7.6 : 1[6][7]
Cavitand-based triboronic acidLiposomesHigh[4]

Table 2: Influence of Carrier Concentration on Fructose Flux in a Supported Liquid Membrane

Carrier Concentration (mM)Fructose Flux (relative units)Reference
501x[8]
250>10x[8]

Table 3: Physicochemical Properties and Glucose Transport Efficacy of Selected Boronic Acids

Boronic AcidLipophilicity (π)pKaRelative Glucose Efflux RateReference
1-Butylboronic acid0.310.4Low[3]
3,5-Bis(trifluoromethyl)phenylboronic acid2.847.2High[3]
4-tert-Butylphenylboronic acid1.989.5Moderate[3]
(4-carboxyphenyl)boronic acid--Negligible[3]

Note: Relative glucose efflux rates are qualitative comparisons based on the data presented in the reference.

Experimental Protocols

Protocol for Saccharide Transport Across a Liposome Membrane

This protocol describes the preparation of large unilamellar vesicles (LUVs) encapsulating a saccharide and the subsequent measurement of its transport out of the vesicles mediated by a boronic acid carrier.

Diagram 2: Experimental Workflow for Liposome-Based Saccharide Transport Assay

G A 1. Lipid Film Preparation (e.g., DPPC, Cholesterol, PA) B 2. Hydration with Saccharide Solution (e.g., 300 mM Glucose) A->B C 3. Freeze-Thaw Cycles B->C D 4. Extrusion through Polycarbonate Membrane (e.g., 100 nm pores) to form LUVs C->D E 5. Removal of External Saccharide (e.g., Size Exclusion Chromatography) D->E F 6. Incubation with Boronic Acid Carrier (e.g., this compound in DMSO) E->F G 7. Monitoring Saccharide Efflux (Coupled Enzyme Assay) F->G H 8. Data Analysis (Calculate % efflux over time) G->H

Caption: Liposome transport assay workflow.

Materials:

  • Lipids (e.g., dipalmitoylphosphatidylcholine (DPPC), cholesterol, phosphatidic acid (PA) in a 20:15:2 molar ratio)[3]

  • Saccharide (e.g., D-glucose)

  • This compound

  • Hydration buffer (e.g., phosphate buffer, pH 7.5)

  • Assay buffer (e.g., phosphate buffer, pH 7.5)

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • ATP (adenosine triphosphate)

  • NADP+ (nicotinamide adenine dinucleotide phosphate)

  • Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Large Unilamellar Vesicles (LUVs): a. Prepare a lipid mixture in chloroform. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask. Further dry under vacuum for at least 2 hours to remove residual solvent. c. Hydrate the lipid film with a solution of the saccharide (e.g., 300 mM glucose in hydration buffer) at a temperature above the phase transition temperature of the lipids.[9] d. Subject the hydrated lipid suspension to 3-5 freeze-thaw cycles using liquid nitrogen and a warm water bath.[6] e. Extrude the suspension at least 10 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs of a uniform size distribution.[6] f. Remove the non-encapsulated saccharide by passing the LUV suspension through a size exclusion chromatography column equilibrated with the assay buffer.

  • Saccharide Efflux Assay: a. Prepare the assay mixture in a cuvette containing assay buffer, ATP, NADP+, hexokinase, and G6PDH. b. Add a known volume of the saccharide-loaded LUV suspension to the cuvette. c. Initiate the transport by adding a small volume of a stock solution of this compound (dissolved in a suitable solvent like DMSO). d. Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature. This absorbance change is due to the formation of NADPH, which is stoichiometrically linked to the amount of glucose that has exited the liposomes.[9] e. A control experiment without the boronic acid carrier should be run in parallel to measure any passive leakage. f. To determine the total encapsulated glucose, lyse the liposomes at the end of the experiment with a detergent (e.g., Triton X-100) and measure the final absorbance at 340 nm.

  • Data Analysis: a. Calculate the percentage of glucose efflux at different time points using the following formula: % Efflux = [(A_t - A_0) / (A_final - A_0)] * 100 where A_t is the absorbance at time t, A_0 is the initial absorbance, and A_final is the absorbance after complete lysis of the liposomes.

Protocol for Saccharide Transport Across a Bulk Liquid Membrane

This protocol describes a classic U-tube experiment for measuring the transport of saccharides between two aqueous phases separated by an organic liquid membrane containing a boronic acid carrier.

Diagram 3: U-Tube Bulk Liquid Membrane Experimental Setup

G cluster_source Source Phase cluster_membrane Organic Membrane cluster_receiving Receiving Phase U_tube Source Phase (Aqueous) Organic Liquid Membrane Receiving Phase (Aqueous) S_source Saccharide (High Conc.) BA_mem This compound Carrier S_source->BA_mem Complexation S_receiving Saccharide (Low Conc.) BA_mem->S_receiving Release

Caption: U-tube bulk liquid membrane setup.

Materials:

  • Glass U-tube

  • Magnetic stirrer and stir bars

  • Organic solvent for the membrane (e.g., 2-nitrophenyl octyl ether)[6]

  • This compound

  • Aqueous source phase: Saccharide(s) of interest dissolved in a buffered solution (e.g., pH 9.0).

  • Aqueous receiving phase: Buffered solution without saccharides (e.g., pH 7.0 to facilitate release).

  • Analytical method for saccharide quantification (e.g., HPLC with refractive index detection or UV detection after derivatization).[5][10][11]

Procedure:

  • Preparation of the Liquid Membrane: a. Dissolve the this compound in the organic solvent at the desired concentration. b. Carefully add this organic solution to the bottom of the U-tube to form the liquid membrane phase.

  • Setting up the Transport Experiment: a. Gently add the aqueous source phase to one arm of the U-tube and the aqueous receiving phase to the other arm, ensuring equal volumes in both arms. The organic phase should separate the two aqueous phases. b. Place a small magnetic stir bar in each of the aqueous phases and the organic phase. c. Begin gentle and equal stirring in all three phases to ensure proper mixing at the interfaces without emulsification.

  • Sampling and Analysis: a. At regular time intervals, take small aliquots from the receiving phase for saccharide concentration analysis. b. It is also advisable to take samples from the source phase to monitor its concentration decrease. c. Analyze the concentration of the saccharide(s) in the collected samples using a suitable analytical technique like HPLC.

  • Data Analysis: a. Plot the concentration of the saccharide in the receiving phase as a function of time. b. The initial rate of transport (flux) can be determined from the initial slope of this plot. c. For competitive transport experiments with multiple saccharides, the selectivity can be calculated as the ratio of the transport rates of the two saccharides.

Concluding Remarks

The use of this compound and its derivatives as carriers for the selective transport of saccharides across membranes is a versatile and powerful tool in various scientific disciplines. The protocols provided herein offer a starting point for researchers to explore and optimize these systems for their specific applications, from fundamental studies of membrane transport to the development of novel drug delivery and separation technologies. The quantitative data illustrates the importance of carrier design, particularly its lipophilicity and binding site geometry, in achieving high transport efficiency and selectivity.

References

Application Notes and Protocols for Butylboronic Acid-Based Glucose Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical applications of butylboronic acid and its derivatives for glucose sensing. This document includes a summary of quantitative performance data, detailed experimental protocols for sensor synthesis and glucose measurement, and diagrams illustrating the key signaling pathways and workflows.

Introduction to this compound in Glucose Sensing

Boronic acids, particularly phenylboronic acid and its derivatives like this compound, have emerged as promising synthetic receptors for the selective recognition of saccharides. This capability stems from the reversible covalent interaction between the boronic acid moiety and the cis-1,2- or 1,3-diols present in glucose, forming a stable cyclic boronate ester. This interaction forms the basis for the development of a variety of glucose sensors.[1][2]

Compared to traditional enzyme-based glucose sensors, which can suffer from instability, cost, and sterilization challenges, boronic acid-based sensors offer several advantages, including higher stability, lower cost, and greater versatility in sensor design.[2][3] These sensors can be engineered to produce a range of output signals, including colorimetric, fluorescent, and electrochemical changes, upon glucose binding.

Quantitative Performance of this compound-Based Glucose Sensors

The performance of this compound-based glucose sensors can be characterized by several key parameters, including their binding affinity for glucose (often expressed as a binding constant, K), the limit of detection (LOD), linear sensing range, and selectivity against other common sugars. The following tables summarize the quantitative performance of various this compound-based glucose sensing systems reported in the literature.

Table 1: Performance of Fluorescent this compound-Based Glucose Sensors

Sensor Type/NameSensing MechanismBinding Constant (K) for Glucose (M⁻¹)Limit of Detection (LOD)Linear RangeSelectivity ProfileReference
Anthracene-based diboronic acid (PDBA) derivative (Mc-CDBA)Fluorescence Enhancement (PET)4.5 x 10³1.37 µMNot SpecifiedHigh for Glucose[4]
Anthracene-based diboronic acid (Sensor 1)Fluorescence Enhancement3980 (in 33% MeOH/H₂O, pH 7.8)Not SpecifiedClinical RangeGlucose > Fructose (12-fold), Galactose (25-fold)[5]
Pyridinium-based diboronic acid (Sensor 8)Fluorescence Enhancement2512 (at physiological pH)Not SpecifiedNot SpecifiedSelective for Glucose over Fructose and Galactose[5]
Cyano-substituted diboronic acid (CN-DBA)Fluorescence Enhancement6489.5 (in 33% MeOH)1.51 µMNot SpecifiedHigh for Glucose[6]

Table 2: Performance of Other this compound-Based Glucose Sensors

Sensor TypeSensing MechanismKey Performance MetricValueOperating ConditionsReference
Phenylboronic AcidColorimetricBinding Constant (K) for D-glucose: 4.6 M⁻¹Dissociation Constant: 217 mMNot Specified[2]
Diboronic Acid-Modified Gold FilmSurface-Enhanced Raman Spectroscopy (SERS)Higher glucose binding affinities than monoboronic acidNot SpecifiedNot Specified[5]
Phenylboronic Acid HydrogelVolumetric ChangeResponsive to glucose at physiological pHNot SpecifiedpH 7.4
Graphene Foam with Boronic AcidElectrochemicalTunable for lower glucose concentrationsNot SpecifiedNot affected by high temperature or pH changes[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles and workflows involved in this compound-based glucose sensing.

GlucoseBinding cluster_0 Boronic Acid-Glucose Interaction Butylboronic_Acid This compound (Trigonal Planar) Boronate_Ester Cyclic Boronate Ester (Tetrahedral) Butylboronic_Acid->Boronate_Ester + Glucose (Diols) Glucose Glucose (with cis-diols) Boronate_Ester->Butylboronic_Acid - Glucose (Reversible)

Caption: Reversible binding of this compound to glucose.

FluorescentSensing cluster_1 Fluorescent Glucose Sensing Workflow Start Start: Prepare Sensor Solution Add_Glucose Introduce Glucose Sample Start->Add_Glucose Binding Boronic Acid Binds to Glucose Add_Glucose->Binding Conformational_Change Conformational Change in Fluorophore Binding->Conformational_Change Signal_Change Change in Fluorescence Signal (Intensity or Wavelength) Conformational_Change->Signal_Change Detection Measure Fluorescence Change Signal_Change->Detection Quantification Correlate Signal to Glucose Concentration Detection->Quantification

Caption: Workflow for fluorescent glucose detection.

CompetitiveBinding cluster_2 Competitive Binding Assay Boronic_Acid_Polymer Boronic Acid-Bound Polymer (on Graphene Foam Electrode) Displaced_Polymer Displaced Polymer Boronic_Acid_Polymer->Displaced_Polymer + Glucose Glucose Glucose Electrochemical_Signal Electrochemical Signal Change Displaced_Polymer->Electrochemical_Signal Generates

Caption: Competitive binding mechanism for electrochemical sensing.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound-based glucose sensors.

Protocol 1: Synthesis of a Fluorescent this compound-Based Sensor

This protocol describes a general one-step synthesis for a fluorescent glucose sensor based on a 6-methoxyquinolinium nucleus and a boronic acid moiety.[9]

Materials:

  • 6-methoxyquinoline

  • (4-bromomethyl)phenylboronic acid pinacol ester (or similar boronic acid derivative)

  • Dry acetonitrile

  • Round-bottomed flask (25 mL)

  • Magnetic stirrer

  • Rotary evaporator

  • Diethyl ether

  • Filtration apparatus

Procedure:

  • In a 25 mL round-bottomed flask equipped with a magnetic stirrer, dissolve equimolar amounts of 6-methoxyquinoline and the chosen (bromomethyl)phenylboronic acid derivative in 10 mL of dry acetonitrile.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with diethyl ether to remove any unreacted starting materials.

  • Collect the solid product by filtration and dry under vacuum.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of an Electrochemical this compound-Based Glucose Sensor

This protocol outlines the fabrication of an electrochemical sensor using a graphene foam electrode functionalized with boronic acid for glucose detection via a competitive binding mechanism.[7][8]

Materials:

  • Graphene foam electrode

  • This compound derivative with a suitable linker for surface attachment

  • Electroactive polymer solution

  • Phosphate buffered saline (PBS)

  • Electrochemical workstation

  • Three-electrode cell (working, reference, and counter electrodes)

Procedure:

  • Electrode Preparation: Clean the graphene foam electrode by sonicating in acetone, ethanol, and deionized water, and then dry it under a stream of nitrogen.

  • Functionalization with this compound: Immerse the cleaned electrode in a solution of the this compound derivative to allow for self-assembly or covalent attachment to the graphene surface. The specific attachment chemistry will depend on the chosen linker.

  • Polymer Coating: After functionalization, rinse the electrode with a suitable solvent to remove any unbound boronic acid. Then, immerse the electrode in a solution of the electroactive polymer, allowing the polymer to bind to the boronic acid moieties on the surface.

  • Sensor Assembly: Place the modified graphene foam electrode as the working electrode in a three-electrode electrochemical cell containing PBS buffer. Use a standard reference electrode (e.g., Ag/AgCl) and a platinum wire as the counter electrode.

Protocol 3: Glucose Measurement using a Fluorescent this compound Sensor

This protocol describes the general procedure for measuring glucose concentration using a synthesized fluorescent this compound sensor.

Materials:

  • Stock solution of the fluorescent this compound sensor in a suitable solvent (e.g., DMSO or aqueous buffer)

  • Phosphate buffered saline (PBS) at physiological pH (7.4)

  • Glucose stock solution of known concentration

  • Fluorometer

  • Cuvettes

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the fluorescent sensor by diluting the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 10 µM).

  • Baseline Measurement: Transfer the sensor solution to a cuvette and measure the baseline fluorescence intensity or spectrum using a fluorometer. Record the excitation and emission wavelengths.

  • Glucose Titration: Add small aliquots of the glucose stock solution to the cuvette containing the sensor solution to achieve a range of final glucose concentrations.

  • Fluorescence Measurement: After each addition of glucose, gently mix the solution and allow it to equilibrate for a few minutes. Measure the fluorescence intensity or spectrum.

  • Data Analysis: Plot the change in fluorescence intensity (or the ratio of intensities at two wavelengths) as a function of glucose concentration. This calibration curve can then be used to determine the concentration of glucose in unknown samples.

Protocol 4: Glucose Measurement using an Electrochemical this compound Sensor

This protocol details the measurement of glucose using the fabricated electrochemical sensor based on competitive binding.

Materials:

  • Fabricated electrochemical sensor (from Protocol 2)

  • Phosphate buffered saline (PBS) at physiological pH (7.4)

  • Glucose solutions of varying concentrations in PBS

  • Electrochemical workstation

Procedure:

  • Baseline Measurement: Immerse the sensor in a PBS solution without glucose and record the baseline electrochemical signal (e.g., current from cyclic voltammetry or impedance from electrochemical impedance spectroscopy).

  • Glucose Measurement: Introduce a glucose solution of a known concentration to the electrochemical cell. The glucose will competitively bind to the boronic acid, displacing the electroactive polymer.

  • Signal Recording: Record the change in the electrochemical signal. The displacement of the polymer will result in a measurable change in the current or impedance, which is proportional to the glucose concentration.[7]

  • Calibration Curve: Repeat the measurement with glucose solutions of different concentrations to generate a calibration curve by plotting the signal change against the glucose concentration.

  • Sample Analysis: Use the calibration curve to determine the glucose concentration in unknown samples by measuring their electrochemical response with the sensor. The sensor can often be regenerated by washing with a glucose-free buffer, making it reusable.[7]

References

Application Notes and Protocols: Butylboronic Acid in the Preparation of Boronic Acid Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylboronic acid is a versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of more complex boronic acid and borinic acid derivatives. These derivatives have garnered significant attention as potent enzyme inhibitors, particularly targeting serine proteases and proteasomes, which are implicated in a wide range of diseases, including cancer, inflammation, and infectious diseases. The boron atom in these compounds can form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of these enzymes, mimicking the tetrahedral transition state of peptide bond hydrolysis and leading to potent inhibition.

This document provides detailed application notes and experimental protocols for the preparation and evaluation of boronic acid derivatives derived from this compound for medicinal chemistry applications.

Data Presentation

The following tables summarize the inhibitory activities of various boronic acid derivatives against key enzyme targets. While not all precursors are explicitly this compound, they represent the types of derivatives that can be synthesized and their corresponding potencies.

Table 1: Inhibitory Activity of Peptidyl Boronic Acid Derivatives against Proteasome

CompoundTargetIC50 (nM)Reference
Bortezomib20S Proteasome (Chymotrypsin-like)7.05[1]
Dipeptide Boronic Acid 15 20S Proteasome (Chymotrypsin-like)4.60[1]
Dipeptide Boronic Acid 17 20S Proteasome (Chymotrypsin-like)8.21[2]
Prodrug of 17 (18 )20S Proteasome (Chymotrypsin-like)6.74[2]

Table 2: Inhibitory Activity of Boronic Acid Derivatives against Serine Proteases

CompoundTarget EnzymeKi (nM)Reference
MeO-Suc-Ala-Ala-Pro-boro-Phe-OHChymotrypsin0.4[3]
MeO-Suc-Ala-Ala-Pro-boro-Ala-OHLeukocyte Elastase0.1[3]
MeO-Suc-Ala-Ala-Pro-boro-Val-OHPancreatic Elastase20[3]
Triazole-based BATSI 10a AmpC β-lactamase140[4]
Triazole-based BATSI 5 KPC-2 β-lactamase730[4]

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical Borinic Ester from this compound Pinacol Ester

This protocol describes a general method for the synthesis of an unsymmetrical borinic ester by the addition of an organometallic reagent to a this compound ester. This is a key step in creating diverse borinic acid derivatives for screening.[5]

Materials:

  • This compound pinacol ester

  • Aryl or alkyl halide (e.g., bromobenzene)

  • n-Butyllithium (n-BuLi) or Grignard reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO4)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Organometallic Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the aryl or alkyl halide (1.1 equivalents) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium or the Grignard reagent (1.0 equivalent) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Reaction with this compound Ester: In a separate flame-dried flask under an inert atmosphere, dissolve this compound pinacol ester (1.0 equivalent) in anhydrous diethyl ether or THF. Cool this solution to -78 °C.

  • Addition: Slowly transfer the freshly prepared organometallic reagent to the solution of this compound pinacol ester via cannula at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude borinic ester by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Expected Outcome: The desired unsymmetrical borinic ester is obtained as a colorless oil or a white solid. Characterization can be performed using NMR (¹H, ¹³C, ¹¹B) and mass spectrometry.

Protocol 2: Peptide Coupling of an N-Protected Amino Acid to an Aminoboronic Acid Ester

This protocol outlines the synthesis of a peptidyl boronic acid derivative, a common motif in proteasome and serine protease inhibitors.[6]

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • α-Aminoboronic acid pinacol ester hydrochloride (can be synthesized from the corresponding alkylboronic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: To the activated amino acid solution, add the α-aminoboronic acid pinacol ester hydrochloride (1.1 equivalents) followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Reaction Progression: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected peptidyl boronic acid ester.

Protocol 3: Enzyme Inhibition Assay

This protocol provides a general workflow for evaluating the inhibitory potency of the synthesized boronic acid derivatives against a target enzyme (e.g., a serine protease like chymotrypsin).[7][8]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (e.g., a chromogenic or fluorogenic peptide)

  • Synthesized boronic acid inhibitor

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer or an appropriate solvent.

    • Prepare a series of dilutions of the boronic acid inhibitor in the assay buffer.

  • Assay Setup:

    • In the wells of a 96-well microplate, add a fixed volume of the assay buffer.

    • Add a small volume of the inhibitor dilutions to the respective wells. Include a control well with no inhibitor.

    • Add a fixed amount of the enzyme solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

  • Measurement:

    • Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at a specific wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Inflammatory_Stimulus Inflammatory Stimulus (e.g., Tissue Damage, Pathogen) Pro-inflammatory_Protease Pro-inflammatory Serine Protease (e.g., Trypsin, Tryptase) Inflammatory_Stimulus->Pro-inflammatory_Protease Activation PAR2_inactive Protease-Activated Receptor 2 (PAR2) - Inactive Pro-inflammatory_Protease->PAR2_inactive Cleavage PAR2_active PAR2 - Active PAR2_inactive->PAR2_active G_protein G-protein Signaling PAR2_active->G_protein Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, NF-κB) G_protein->Signaling_Cascade Inflammatory_Response Pro-inflammatory Gene Expression (Cytokines, Chemokines) Signaling_Cascade->Inflammatory_Response Boronic_Acid_Inhibitor This compound-Derived Serine Protease Inhibitor Boronic_Acid_Inhibitor->Pro-inflammatory_Protease Inhibition

Serine Protease-Mediated Inflammatory Signaling Pathway and Point of Inhibition.

Experimental_Workflow_Synthesis Start This compound Pinacol Ester Step1 Reaction with Organometallic Reagent (Ar-Li or Ar-MgBr) Start->Step1 Intermediate Unsymmetrical Borinic Ester Step1->Intermediate Step2 Deprotection/ Peptide Coupling Intermediate->Step2 Product Boronic Acid Derivative (e.g., Peptidyl Boronate) Step2->Product

General Synthetic Workflow for Boronic Acid Derivatives.

Experimental_Workflow_Assay Start Prepare Reagents: Enzyme, Substrate, Inhibitor Dilutions Step1 Pre-incubate Enzyme with Inhibitor in 96-well plate Start->Step1 Step2 Initiate Reaction by adding Substrate Step1->Step2 Step3 Monitor Reaction Progress (Absorbance/Fluorescence) Step2->Step3 Step4 Calculate Initial Velocities and % Inhibition Step3->Step4 End Determine IC50 Value Step4->End

Workflow for Enzyme Inhibition Assay.

References

Troubleshooting & Optimization

Technical Support Center: Anhydrous Conditions for Butylboronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butylboronic acid, with a particular focus on the critical requirement for anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of this compound via a Grignard reaction?

Anhydrous conditions are paramount due to the high reactivity of the Grignard reagent (butylmagnesium bromide). Grignard reagents are potent bases and will react readily with any source of protons, including water. This reaction will quench the Grignard reagent, converting it to butane and magnesium salts, thus rendering it unavailable for the desired reaction with the boron electrophile (e.g., trimethyl borate). This will significantly reduce the yield of this compound.[1]

Q2: What are the primary sources of water contamination in the reaction setup?

Water can be introduced from several sources:

  • Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are hygroscopic and can absorb moisture from the atmosphere.

  • Glassware: Improperly dried glassware can harbor a thin film of water on its surface.

  • Reagents: The starting materials, particularly the alkyl halide and the boron source, may contain trace amounts of water.

  • Atmosphere: Exposure of the reaction to the laboratory atmosphere, which contains moisture, can lead to contamination.

Q3: How can I ensure my reaction is sufficiently anhydrous?

To maintain anhydrous conditions:

  • Dry Glassware: All glassware should be thoroughly oven-dried at >120°C for several hours or flame-dried under a stream of inert gas (e.g., nitrogen or argon) immediately before use.

  • Anhydrous Solvents: Use freshly distilled solvents over a suitable drying agent (e.g., sodium/benzophenone for THF and ether). Commercially available anhydrous solvents in sealed bottles are also a good option.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a Schlenk line or a nitrogen-filled balloon.

  • Dry Reagents: Ensure all reagents are of high purity and stored under anhydrous conditions. Liquid reagents can be distilled, and solid reagents can be dried in a vacuum oven.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of this compound Presence of water in the reaction.Rigorously dry all glassware, solvents, and reagents. Ensure a positive pressure of inert gas is maintained throughout the reaction.
Inactive magnesium.Use fresh magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming until a reaction is initiated.[1]
Impure starting materials.Purify the butyl halide and trimethyl borate by distillation before use.
Formation of significant side products (e.g., butane, octane) Reaction of the Grignard reagent with residual water or oxygen.Improve anhydrous and inert atmosphere techniques. Degas solvents to remove dissolved oxygen.
Wurtz coupling (reaction of two alkyl halides).Add the butyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Difficulty initiating the Grignard reaction Passivated magnesium surface (oxide layer).Crush the magnesium turnings in the flask (under inert gas) to expose a fresh surface. Use a crystal of iodine or a sonicator to initiate the reaction.
Low reaction temperature.Gentle heating may be required to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate.
Formation of a white precipitate during Grignard formation Formation of magnesium hydroxide from reaction with water.This is a strong indication of water contamination. The reaction should be stopped, and the setup and reagents should be thoroughly dried before restarting.

Experimental Protocol: Synthesis of n-Butylboronic Acid

This protocol is adapted from a literature procedure and details the synthesis of n-butylboronic acid via the Grignard reaction.[2]

Materials:

  • Magnesium turnings

  • 1-Bromobutane

  • Trimethyl borate

  • Anhydrous diethyl ether

  • 10% Aqueous hydrochloric acid

  • Hexanes

  • Magnesium sulfate (anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Cannula

  • Ice bath and dry ice/acetone bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked flask equipped with a magnetic stirrer, condenser, and a dropping funnel under a positive pressure of nitrogen.

    • Place magnesium turnings (1.1 equivalents) in the flask.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 1-bromobutane solution dropwise to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Trimethyl Borate:

    • In a separate flame-dried three-necked flask equipped with a magnetic stirrer, thermometer, and an addition funnel, place trimethyl borate (1.0 equivalent) dissolved in anhydrous diethyl ether.

    • Cool this solution to -78°C using a dry ice/acetone bath.

    • Transfer the prepared butylmagnesium bromide solution to the addition funnel via a cannula.

    • Add the Grignard reagent dropwise to the cold trimethyl borate solution, ensuring the internal temperature does not exceed -65°C.[2]

    • After the addition is complete, stir the resulting white slurry at -78°C for an additional 2 hours under nitrogen.[2]

  • Hydrolysis and Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Slowly add 10% aqueous hydrochloric acid dropwise to the stirred mixture. The white precipitate should dissolve.

    • Continue stirring for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 100 mL).[2]

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from hot water.

    • Cool the solution to 0°C to induce crystallization.

    • Collect the solid by filtration, wash with cold hexanes, and dry under vacuum to yield n-butylboronic acid as a white solid. A yield of approximately 75% can be expected under optimal conditions.[2]

Process Visualization

The following diagram illustrates the key stages of the this compound synthesis workflow.

Butylboronic_Acid_Synthesis cluster_grignard Grignard Reagent Formation (Anhydrous) cluster_boronation Boronation Reaction (Anhydrous, -78°C) cluster_workup Hydrolysis and Purification BuBr 1-Bromobutane Grignard Butylmagnesium Bromide BuBr->Grignard Anhydrous Ether Mg Magnesium Mg->Grignard Boronate_Ester Dibutylmethoxyborane Intermediate Grignard->Boronate_Ester Trimethylborate Trimethyl Borate Trimethylborate->Boronate_Ester Butylboronic_Acid n-Butylboronic Acid Boronate_Ester->Butylboronic_Acid Hydrolysis HCl Aqueous HCl HCl->Butylboronic_Acid Purification Recrystallization Butylboronic_Acid->Purification

Caption: Workflow for the synthesis of n-butylboronic acid.

References

Technical Support Center: Purification of Crude Butylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude butylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Boroxines: Anhydrides of boronic acids, which can form upon dehydration.

  • Unreacted starting materials: Such as butyl magnesium bromide and trimethyl borate.[1]

  • Byproducts from the synthesis: Including butanol and other organoboron species.

  • Solvents used during the synthesis and workup.

  • Inorganic salts: From the workup procedure.[2]

  • Degradation products: this compound can be susceptible to oxidation and hydrolysis.[3][4]

Q2: My crude this compound is an oil and won't crystallize. What should I do?

A2: If your crude this compound is an oil, recrystallization may not be a viable option.[5] Consider the following alternatives:

  • Chromatography: Column chromatography on silica gel or neutral alumina can be effective.[5]

  • Extraction: An acid-base extraction can be used to separate the acidic this compound from non-acidic impurities.[6]

  • Derivatization: Convert the this compound to a crystalline derivative, such as a diethanolamine adduct, which can be more easily purified by recrystallization. The pure boronic acid can then be regenerated.[7]

Q3: I am seeing significant tailing/streaking of my this compound on my silica gel TLC plate. How can I improve the separation?

A3: Tailing of boronic acids on silica gel is a common issue due to the interaction of the acidic boronic acid group with the silica surface.[8] To mitigate this, you can:

  • Add a modifier to the eluent: A small amount of a polar solvent like methanol or a volatile acid like acetic acid can help to reduce tailing.[5]

  • Use boric acid-impregnated silica gel: This can suppress the over-adsorption of boronic acids and esters.[9]

  • Switch to a different stationary phase: Consider using neutral alumina or reverse-phase (C18) silica gel.[5][7]

Q4: What is the stability of this compound and how should it be stored?

A4: this compound is a white to off-white solid that can darken upon exposure to air due to partial oxidation.[3] It is also hygroscopic and can hydrolyze.[10] For long-term storage, it is recommended to keep it in a dry place, under an inert atmosphere (e.g., nitrogen), and refrigerated.[10]

Troubleshooting Guides

Problem 1: Low Recovery After Recrystallization
Possible Cause Troubleshooting Step
Product is too soluble in the chosen solvent. Select a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for boronic acid recrystallization include water, ethanol, ethyl acetate, and benzene.[1][5][7]
Too much solvent was used. Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[11]
Cooling was too rapid. Allow the solution to cool slowly to room temperature to promote the formation of larger, purer crystals. Then, cool in an ice bath to maximize precipitation.[11]
Product remains in the mother liquor. Concentrate the mother liquor and attempt a second recrystallization.
Problem 2: Incomplete Separation During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system. Perform a thorough TLC analysis to determine the optimal eluent system that provides good separation between the this compound and impurities.[6] For polar boronic acids, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or acetone) is often used.[5]
Column overloading. Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Co-elution of impurities. Consider using a different stationary phase, such as neutral alumina or reverse-phase silica.[5][7] Alternatively, derivatization to change the polarity of the this compound may improve separation.[7]
On-column degradation. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Using boric acid-impregnated silica gel or neutral alumina can help.[8][9]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: Determine a suitable solvent or solvent mixture by testing the solubility of small amounts of the crude material in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. For this compound, hot water is a common choice.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle heating and stirring.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The this compound should crystallize out. Further cooling in an ice bath can increase the yield.[1][11]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1][11]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1-2 M NaOH).[6] The this compound will deprotonate and move into the aqueous layer, while non-acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded (or saved for analysis of impurities).

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a mineral acid (e.g., 10% HCl) to a pH of around 3.[12] The this compound will precipitate out.

  • Extraction of Pure Product: Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether). The purified this compound will move back into the organic layer.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the purified this compound.[1]

Quantitative Data Summary

Purification Method Typical Solvents/Reagents Typical Recovery Yield Reported Purity Reference
RecrystallizationHot Water/Hexanes74.88%Not specified[1]
RecrystallizationBenzene, Dichloroethane, EtOAcGood to moderateNot specified[5]
Acid-Base ExtractionDiethyl ether, NaOH, HClNot specifiedSubstantially pure[12]

Visualizations

PurificationWorkflow cluster_start Crude this compound cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_extraction Acid-Base Extraction Start Crude Product (Solid or Oil) Recrystallize Dissolve in min. hot solvent Start->Recrystallize If solid Column Load on Silica/Alumina Start->Column If oil or poor recrystallization Dissolve Dissolve in organic solvent Start->Dissolve Alternative for both solid and oil Cool Slow cooling Recrystallize->Cool Filter Vacuum filtration Cool->Filter PureSolid Pure this compound Filter->PureSolid Elute Elute with appropriate solvent system Column->Elute Collect Collect fractions Elute->Collect Evaporate Evaporate solvent Collect->Evaporate PureProduct Pure this compound Evaporate->PureProduct ExtractBase Extract with aq. base Dissolve->ExtractBase Acidify Acidify aqueous layer ExtractBase->Acidify ExtractAcid Extract with organic solvent Acidify->ExtractAcid DryConcentrate Dry and concentrate ExtractAcid->DryConcentrate PureProduct2 Pure this compound DryConcentrate->PureProduct2

Caption: Workflow for selecting a purification technique for crude this compound.

References

Technical Support Center: Butylboronic Acid Mediated Suzuki Couplings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for butylboronic acid mediated Suzuki couplings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Question: My Suzuki coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in Suzuki couplings with alkylboronic acids like this compound are a common issue. Several factors can contribute to this, and a systematic approach to optimization is often necessary. Here are the primary areas to investigate:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent.[1][2] A combination that works well for one set of substrates may not be optimal for another.

  • Protodeboronation: This is a significant side reaction where the boronic acid reacts with a proton source (like water or alcohol) to replace the boron group with a hydrogen, effectively consuming your starting material.[3][4]

  • Homocoupling: The boronic acid can couple with itself to form octane, or the aryl halide can homocouple, leading to byproduct formation and reduced yield of the desired product.[1][5]

  • Catalyst Inactivity or Decomposition: The palladium catalyst can deactivate over the course of the reaction. This can be due to impurities, incorrect ligand choice, or harsh reaction conditions.[3]

  • Poor Solubility: One or more of your reactants may not be fully soluble in the chosen solvent system, leading to a sluggish or incomplete reaction.[1]

To improve your yield, consider systematically screening different reaction parameters as detailed in the following sections.

Question: What is protodeboronation and how can I minimize it in my reaction?

Answer:

Protodeboronation is a common side reaction in Suzuki couplings where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[4] In the case of this compound, this results in the formation of butane. This process consumes your boronic acid and directly leads to lower yields of your desired coupled product.

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Solvents: While some water is often necessary for the Suzuki reaction to proceed, excessive water can promote protodeboronation. Using anhydrous solvents and minimizing exposure to atmospheric moisture can be beneficial.

  • Choose the Right Base: The choice of base can influence the rate of protodeboronation. Weaker bases are sometimes preferred to minimize this side reaction.

  • Use Boronic Esters: Converting the this compound to a boronate ester, such as a pinacol ester, can increase its stability and reduce the rate of protodeboronation.[6][7] These esters can then be used directly in the coupling reaction.

  • "Slow Release" Strategies: Using boronic acid derivatives like MIDA boronates can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[4]

  • Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes increase the extent of protodeboronation. Monitor your reaction by TLC or LC-MS to determine the optimal time to stop the reaction.

Question: My reaction is sluggish or stalls before completion. What should I check?

Answer:

A stalled reaction can be frustrating. Here are several factors to investigate:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is crucial for an efficient catalytic cycle. For alkylboronic acids, bulky, electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.[8][9] Consider switching to a more robust ligand system.

  • Catalyst Deactivation: Your catalyst may be deactivating. Ensure your reagents and solvents are free of impurities that could poison the catalyst. Also, make sure you are using a pre-catalyst or activating a Pd(II) source to the active Pd(0) species.[10]

  • Inadequate Base: The base plays a critical role in activating the boronic acid for transmetalation.[11][12][13] If the base is too weak or not sufficiently soluble in the reaction medium, the reaction can be slow. Consider using a stronger base or a different solvent system to improve its efficacy.

  • Poor Solubility: As mentioned, if your starting materials are not well-dissolved, the reaction will be slow. You might need to try a different solvent or solvent mixture.[1]

  • Insufficient Temperature: Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. Ensure your reaction is being heated to the target temperature.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for coupling this compound?

A1: There is no single "best" combination for all substrates. However, for coupling alkylboronic acids, catalyst systems employing bulky, electron-rich phosphine ligands are generally more successful. A commonly recommended starting point is a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ combined with a ligand such as S-Phos, PCy₃, or P(t-Bu)₃.[8][10][13] Buchwald's S-Phos has shown particular advantages in couplings with n-butylboronic acid.[8]

Q2: What is the role of the base in the Suzuki coupling, and which one should I choose?

A2: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic borate species (R-B(OH)₃⁻), which then transfers the butyl group to the palladium center.[11][12][13] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and organic bases like triethylamine (TEA). The choice of base can depend on the solvent and the sensitivity of your substrates. For this compound couplings, inorganic bases are frequently used.

Q3: What solvent system should I use for a this compound Suzuki coupling?

A3: A variety of solvents can be used, and the optimal choice often depends on the specific substrates and base.[14] Common choices include mixtures of an organic solvent with water, such as THF/water, dioxane/water, or toluene/water.[1] The presence of water can be beneficial for the solubility of the base and for facilitating the catalytic cycle. However, as noted earlier, excessive water can lead to protodeboronation. Some reactions may also be performed in polar aprotic solvents like DMF or acetonitrile, although solvent choice can sometimes influence selectivity in more complex molecules.[15]

Q4: How can I monitor the progress of my reaction?

A4: The most common methods for monitoring the progress of a Suzuki coupling are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow you to observe the consumption of your starting materials (aryl halide and boronic acid) and the formation of your product over time. This is crucial for determining when the reaction is complete and for avoiding the formation of byproducts from excessively long reaction times or high temperatures.

Q5: I see byproducts in my reaction mixture. What are they likely to be?

A5: Besides the unreacted starting materials, common byproducts in Suzuki couplings include:

  • Homocoupled products: From the coupling of two molecules of the boronic acid (e.g., octane) or two molecules of the aryl halide.[1]

  • Protodeboronated starting material: The arene resulting from the replacement of the boronic acid group with a hydrogen atom.[4]

  • Products of β-hydride elimination: This is a potential side reaction with alkyl groups that have β-hydrogens, leading to the formation of an alkene (e.g., 1-butene) and a metal hydride species. This can be minimized by the choice of ligand.[16]

Data Summary

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki couplings involving alkylboronic acids.

Table 1: Effect of Base on Suzuki Coupling Yield

EntryBase (equiv.)SolventYield (%)
1K₃PO₄ (3.0)Toluene/H₂O95
2Cs₂CO₃ (3.0)THF/H₂O84
3K₂CO₃ (3.0)Dioxane/H₂O78
4Na₂CO₃ (3.0)DME/H₂O72
5KF (3.0)THF65

Note: Yields are illustrative and can vary significantly based on the specific substrates, catalyst, and ligand used.

Table 2: Effect of Ligand on Suzuki Coupling Yield with an Alkylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2)S-Phos (4)92
2Pd₂(dba)₃ (1)PCy₃ (4)88
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)85
4PdCl₂(dppf) (3)-70
5Pd(PPh₃)₄ (5)-<50

Note: Data compiled from typical results in the literature for coupling of alkylboronic acids with aryl bromides. Yields are highly substrate-dependent.

Experimental Protocols

General Procedure for a this compound Suzuki Coupling:

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., S-Phos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, base, palladium catalyst, and phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the flask to several vacuum/inert gas cycles.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R2-B(OH)3]- (from Bu-B(OH)2 + Base) r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd Source + Ligand) reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent degas 4. Degas Mixture solvent->degas heat 5. Heat and Stir degas->heat monitor 6. Monitor Progress (TLC/LCMS) heat->monitor cool 7. Cool to RT monitor->cool extract 8. Extraction cool->extract purify 9. Column Chromatography extract->purify product 10. Isolated Product purify->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Tree start Low Yield? check_catalyst Is the catalyst/ligand optimal for alkyl coupling? start->check_catalyst Yes change_catalyst Action: Screen bulky, electron-rich ligands (e.g., S-Phos, PCy3) check_catalyst->change_catalyst No check_base Is the base strong enough and soluble? check_catalyst->check_base Yes change_base Action: Try a stronger or more soluble base (e.g., K3PO4, Cs2CO3) check_base->change_base No check_side_reactions Evidence of protodeboronation or homocoupling? check_base->check_side_reactions Yes mitigate_side_reactions Action: Use boronate ester, ensure inert atmosphere, and optimize reaction time. check_side_reactions->mitigate_side_reactions Yes check_conditions Are temperature and solvent appropriate? check_side_reactions->check_conditions No change_conditions Action: Screen different solvents (e.g., Toluene, Dioxane) and adjust temperature. check_conditions->change_conditions No

Caption: A decision tree for troubleshooting low yields in Suzuki couplings.

References

Overcoming instability of unprotected boronic acids in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the instability of unprotected boronic acids, particularly in acidic environments.

Frequently Asked Questions (FAQs)

Q1: Why is my unprotected boronic acid decomposing during my experiment?

A1: Unprotected boronic acids are susceptible to several degradation pathways. The two most common are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, replacing it with a carbon-hydrogen bond.[1] This reaction is often catalyzed by acid and is a significant issue in acidic reaction conditions.[1]

  • Oxidation: In the presence of air or other reactive oxygen species (ROS), the boronic acid group can be oxidized, typically converting it into an alcohol (phenol for arylboronic acids) and boric acid.[2][3][4] This is a major concern in biological systems or reactions exposed to air.[3][4]

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimer anhydrides called boroxines. While this is a form of instability, it is often reversible upon addition of water.[5]

Q2: Are certain types of boronic acids more unstable than others?

A2: Yes, the stability of a boronic acid is highly dependent on its organic substituent. Some of the most notoriously unstable classes include 2-heterocyclic (e.g., 2-pyridyl, 2-furyl), vinyl, and cyclopropyl boronic acids.[6] These compounds can decompose significantly upon storage on the benchtop or in situ during reactions.

Q3: How can I prevent my boronic acid from degrading during a reaction, especially in acidic conditions?

A3: The most effective strategy is to use a "protecting group" to convert the boronic acid into a more stable derivative, such as a boronate ester or a trifluoroborate salt.[1][5] These derivatives are more robust and can often withstand the reaction conditions. Another advanced strategy is to use a protecting group that allows for the "slow release" of the unstable boronic acid in situ, ensuring its concentration remains low and it is consumed by the desired reaction before it can decompose.[1][7]

Q4: What is the best protecting group for my boronic acid?

A4: The ideal protecting group depends on your specific reaction and purification conditions. Pinacol esters are very common but can be difficult to remove.[5] N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are excellent for slow-release strategies.[6] Boralactones, formed by intramolecular ligation with a carboxyl group, show dramatic improvements in resistance to both oxidation and protodeboronation.[2][3] See the comparison table in the "Data & Protocols" section for more details.

Q5: I'm trying to analyze my boronate ester by HPLC, but it seems to be hydrolyzing on the column. What can I do?

A5: This is a common problem. Standard reversed-phase HPLC (RP-HPLC) conditions, which often use aqueous mobile phases with acid modifiers (like formic acid), can promote the on-column hydrolysis of boronate esters back to their corresponding boronic acids.[8][9] To mitigate this, consider the following:

  • Use a column with low residual silanol activity.[9]

  • Optimize the mobile phase by removing the acid modifier or using a highly basic mobile phase (pH > 12) with an ion-pairing reagent.[8][9]

  • Use a non-aqueous, aprotic sample diluent.[8]

  • Consider alternative chromatography techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) for simultaneous analysis of the ester and the acid.

Troubleshooting Guide

Problem: Low yield in Suzuki-Miyaura coupling, especially with an unstable boronic acid (e.g., 2-pyridyl).

  • Possible Cause: The unprotected boronic acid is decomposing in situ faster than the cross-coupling reaction can occur. This is particularly problematic with slower-reacting coupling partners like aryl chlorides.

  • Solution: Employ a slow-release strategy using an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are bench-stable solids that, under specific basic conditions (e.g., using K₃PO₄), hydrolyze slowly to release a low concentration of the reactive boronic acid into the catalytic cycle.[1][7] This ensures the boronic acid is consumed in the desired coupling reaction before it has a chance to decompose via protodeboronation or other pathways.[7] See Protocol 1 for a general procedure.

Problem: My boronic acid is degrading during benchtop storage.

  • Possible Cause: Exposure to atmospheric oxygen and moisture is causing oxidative degradation and/or protodeboronation.

  • Solution: For long-term stability, convert the boronic acid to a more robust, solid derivative. MIDA boronates have been shown to be stable for over 60 days on the benchtop, whereas the corresponding free boronic acids degrade significantly in just 15 days. Organotrifluoroborates are another excellent option known for their high stability.

Problem: Difficulty removing a pinacol (Bpin) protecting group.

  • Possible Cause: Pinacol esters are very stable, and direct hydrolysis can be difficult and may require harsh acidic conditions.[5]

  • Solution: Several deprotection methods can be employed:

    • Acidic Hydrolysis: Treat with a strong acid, though this may not be suitable for sensitive substrates.

    • Transesterification: Use an excess of another diol or phenylboronic acid to exchange the pinacol.

    • Stepwise Deprotection: A milder alternative is to first convert the Bpin ester to a trifluoroborate salt, which can then be hydrolyzed under milder conditions.[5] See Protocol 2 for standard deprotection conditions.

Diagrams of Key Processes

BA Unprotected Boronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation BA->Protodeboronation H⁺, H₂O (Acidic Conditions) Oxidation Oxidation BA->Oxidation [O], ROS (Air Exposure) Products Decomposition Products (e.g., R-H, R-OH) Protodeboronation->Products Oxidation->Products

Caption: Primary degradation pathways for unprotected boronic acids.

Unstable Unstable Boronic Acid Protect Protection Reaction (e.g., with MIDA-H) Unstable->Protect Stable Bench-Stable Intermediate (e.g., MIDA Boronate) Protect->Stable Reaction Target Reaction (e.g., Suzuki Coupling) Stable->Reaction Product Final Product Reaction->Product

Caption: General workflow for using a protecting group strategy.

MIDA Stable MIDA Boronate (Stored on Benchtop) Hydrolysis Slow Hydrolysis (e.g., K₃PO₄, H₂O) MIDA->Hydrolysis Unstable Unstable Boronic Acid (Low Concentration) Hydrolysis->Unstable Coupling Fast Cross-Coupling Unstable->Coupling Desired Pathway Decomp Decomposition (Protodeboronation) Unstable->Decomp Undesired Pathway (Minimized) Product Desired Product (High Yield) Coupling->Product

Caption: The MIDA boronate slow-release strategy for unstable boronic acids.

Data & Protocols

Data Presentation

Table 1: Benchtop Stability of Unprotected Boronic Acids vs. MIDA Boronates

This table summarizes the percentage of the compound remaining after being stored as a solid on the benchtop under air.

EntryBoronic Acid Type% Unprotected Boronic Acid Remaining (15 days)% MIDA Boronate Remaining (≥60 days)
12-Furan<5%>95%
22-Thiophene67%>95%
32-Pyrrole<5%>95%
42-Indole<5%>95%
5Vinyl15%>95%
6Cyclopropyl30%>95%

(Data adapted from Burke and coworkers' study on MIDA boronates)

Table 2: Comparison of Common Boronic Acid Protecting Groups

Protecting GroupStructure/ReagentStability FeaturesCommon Deprotection ConditionsKey Advantages
Pinacol Ester (Bpin) PinacolGood thermal and chromatographic stability.[5] Susceptible to hydrolysis in aqueous media.[8]Acidic hydrolysis (e.g., HCl).[5] Can be difficult.Widely used, commercially available, compatible with many reactions.[5]
MIDA Ester N-Methyliminodiacetic AcidExceptionally stable to air, chromatography, and various anhydrous reaction conditions.[6]Mild aqueous base (e.g., 1M NaOH, rt) for fast deprotection. K₃PO₄ for slow release.[5]Enables slow-release of unstable boronic acids; excellent benchtop stability.
Trifluoroborate Salt KHF₂Highly stable to air and oxidative conditions.[5]Aqueous acid (e.g., HCl) or silica gel.Crystalline solids, easy to handle, stable.
Boralactone Intramolecular Carboxylic AcidDramatically enhanced stability against both oxidation and protodeboronation.[2][3]Generally used as a stable functional group rather than a temporary protecting group.Confers up to 10,000-fold greater resistance to oxidation.[3][4][10]
Experimental Protocols

Protocol 1: General Procedure for Slow-Release Suzuki-Miyaura Coupling

This protocol is designed for coupling unstable boronic acids by using their air-stable MIDA boronate derivatives.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.10 equiv).

  • Solvent and Base: Add potassium phosphate (K₃PO₄, 7.5 equiv) followed by a degassed solvent mixture, typically 5:1 dioxane/H₂O. The final concentration should be approximately 0.07 M with respect to the halide.

  • Reaction Execution: Seal the vessel, and heat the reaction mixture at 60-100 °C for 6-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Standard Deprotection Methods for Boronate Esters

These are general starting points; conditions should be optimized for specific substrates.

  • Deprotection of Pinacol (Bpin) Esters:

    • Acidic Hydrolysis: Dissolve the Bpin ester in a suitable solvent (e.g., acetone, THF). Add an aqueous acid (e.g., 1N HCl) and stir at room temperature or with gentle heating until the reaction is complete.

    • Alternative (via Trifluoroborate): Dissolve the Bpin ester in methanol, add an aqueous solution of KHF₂, and stir vigorously at room temperature for several hours. The resulting trifluoroborate salt can be isolated and hydrolyzed separately with aqueous acid.[5]

  • Deprotection of MIDA Esters:

    • Fast Deprotection: Dissolve the MIDA ester in a suitable solvent (e.g., THF). Add 1M aqueous NaOH and stir at room temperature. Deprotection is typically complete in less than 10 minutes.[6] Neutralize the mixture to liberate the free boronic acid.

  • Deprotection of Diaminonaphthalene (dan) Amides:

    • Acidic Hydrolysis: Treat the R-B(dan) derivative with an aqueous acid. After hydrolysis, the diaminonaphthalene byproduct can be easily removed by extraction.[5]

References

Technical Support Center: Deprotection of Butylboronic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the deprotection of butylboronic acid esters, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting alkylboronic acid esters like this compound pinacol esters?

A1: Several methods are available for the deprotection of cyclic boronate esters.[1] The most common approaches include:

  • Acidic Hydrolysis: This is a direct method but can be time-consuming and may require harsh conditions.[1][2]

  • Transesterification: This involves reacting the boronic ester with another diol or an amine, such as diethanolamine (DEA), to form an intermediate that is more easily hydrolyzed.[1][3][4] A two-step protocol involving DEA is often favored due to its mild conditions and tolerance of various functional groups.[1]

  • Oxidative Cleavage: This method uses an oxidizing agent like sodium periodate to cleave the diol protecting group.[1][3]

  • Transborylation: Reagents like boron trichloride (BCl₃) can be used, but this is a harsh method.[1][5]

Q2: Why is the deprotection of my this compound ester failing or giving low yields?

A2: Low yields or reaction failure can stem from several issues:

  • Instability of the Boronic Acid: The primary challenge is often the instability of the resulting alkylboronic acid, not the deprotection step itself.[3] Alkylboronic acids are susceptible to decomposition through pathways like protodeboronation, oxidation, or polymerization, especially in polar protic media.[1][3]

  • Incomplete Hydrolysis: The stability of boronic esters, particularly pinacol esters, can make direct hydrolysis difficult.[2] Factors like steric hindrance and electronic effects influence the rate of hydrolysis.[6]

  • Incompatible Reaction Conditions: The chosen deprotection method may not be compatible with other functional groups present in your molecule.[1] For instance, strong acidic conditions can cleave other sensitive groups.

Q3: My boronic acid product seems to be decomposing during workup. How can I prevent this?

A3: Decomposition during or after workup is a common problem due to the inherent instability of many alkylboronic acids.[3] A successful strategy to overcome this is to trap the unstable boronic acid in situ as it is formed. If you suspect your desired boronic acid is unstable, you can perform the hydrolysis in the presence of a trapping agent, such as pinacol. This will regenerate the stable pinacol ester, confirming that the deprotection occurred before the product decomposed.[1][3]

Q4: Can I use my this compound ester directly in a Suzuki-Miyaura coupling without deprotection?

A4: Yes, in many cases. Boronic esters, especially pinacol esters, are often stable enough to be purified by chromatography and reactive enough to be used directly in Suzuki-Miyaura coupling reactions.[2] Under the basic aqueous conditions typical for these couplings, the ester is presumed to hydrolyze in situ to the active boronic acid species just before the transmetalation step.[7] However, the rate and efficiency can depend on the specific ester and reaction conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No reaction / Incomplete conversion 1. The boronic ester is too stable for the chosen conditions. 2. Insufficient reaction time or temperature.1. Switch to a more robust deprotection method, like the two-step transesterification with diethanolamine (DEA) followed by acid hydrolysis.[1][3] 2. For acidic hydrolysis, consider increasing the reaction time or using a stronger acid if compatible with your substrate.[1]
Low yield of isolated boronic acid The target boronic acid is unstable and decomposes upon formation or during purification.[3]1. Isolate the product quickly and handle it under an inert atmosphere if it is sensitive to air/moisture. 2. To confirm product formation before decomposition, perform an in situ trapping experiment by adding pinacol during the hydrolysis step to regenerate the starting boronic ester.[1][3] 3. If the free boronic acid is not required immediately, consider using the more stable ester directly in the subsequent reaction (e.g., Suzuki coupling).[2][7]
Formation of side products 1. Protodeboronation (replacement of the boronic acid group with hydrogen). 2. Oxidation of the boronic acid to an alcohol.[8]1. Use milder deprotection conditions. Avoid prolonged exposure to strong acids or bases.[1] 2. Degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.
Difficulty purifying the final boronic acid Boronic acids can sometimes be difficult to purify due to their polarity and tendency to form trimeric anhydrides (boroxins).[2]1. Attempt crystallization if the product is a solid. 2. If purification is cumbersome, consider converting the crude boronic acid back to a stable ester (like a pinacol ester) for easier handling and purification before proceeding to the next synthetic step.[1][3]

Experimental Protocols & Data

Two-Step Deprotection of Butylboronic Pinacol Esters via Diethanolamine (DEA) Adduct

This method is advantageous due to its mild conditions, short reaction times, and tolerance of various functional groups.[1][4]

Step 1: Transesterification with Diethanolamine (DEA)

  • Dissolve the butylboronic pinacol ester (1.0 equiv) in diethyl ether.

  • Add diethanolamine (1.1 equiv) to the solution at room temperature.

  • Stir the mixture. The DEA boronate adduct, being an sp³-hybridized boron species, is often insoluble in ether and will precipitate out of the solution.[3]

  • The reaction is typically complete in under 30 minutes.[3]

  • Isolate the precipitated DEA adduct by simple filtration and wash with ether. The product is usually pure enough to proceed to the next step without further purification.

Step 2: Hydrolysis of the DEA Adduct

  • Suspend the isolated DEA-boronate adduct in diethyl ether.

  • Add a biphasic solution of 0.1 M HCl.

  • Stir vigorously for approximately 20 minutes at room temperature.[1]

  • Perform a standard aqueous workup: separate the layers, extract the aqueous phase with ether (3x), wash the combined organic layers with brine (1x), and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final boronic acid product, which is often an analytically pure white solid.[1]

Quantitative Data: Substrate Scope of the Two-Step Deprotection

The following table summarizes the isolated yields for the two-step transesterification/hydrolysis of various alkyl pinacolyl boronate esters, demonstrating the method's broad applicability.

EntryPinacol Ester SubstrateYield of DEA Adduct (%)[3]Yield of Boronic Acid (%)[1][3]
1Benzyl(CH₂)₂-Bpin8580
2Me(CH₂)₃-Bpin8982
3Ph(CH₂)₃-Bpin9185
4BocNH(CH₂)₄-Bpin9592
5NC(CH₂)₁₀-Bpin7631*

*Note: In some cases where the final alkylboronic acid is particularly unstable, yields can be lower.[1]

Visualizations

Workflow for Two-Step Deprotection

DeprotectionWorkflow cluster_step1 Step 1: Transesterification cluster_step2 Step 2: Hydrolysis Start Butylboronic Pinacol Ester in Ether DEA Add Diethanolamine (1.1 equiv) Start->DEA Stir1 Stir at RT (<30 min) DEA->Stir1 Filter Filter Precipitate Stir1->Filter Adduct Isolated DEA Adduct Filter->Adduct Adduct_Input DEA Adduct in Ether Adduct->Adduct_Input Proceed to Step 2 HCl Add 0.1 M HCl Adduct_Input->HCl Stir2 Stir at RT (~20 min) HCl->Stir2 Workup Aqueous Workup Stir2->Workup FinalProduct Pure this compound Workup->FinalProduct

Caption: General workflow for the two-step deprotection of pinacol esters.

Troubleshooting Decision Tree

TroubleshootingTree Start Deprotection Yield is Low Check_Reaction Is the starting material consumed? Start->Check_Reaction Check_Stability Is the boronic acid known to be unstable? Check_Reaction->Check_Stability Yes Incomplete_Rxn Incomplete Reaction Check_Reaction->Incomplete_Rxn No Check_Stability->Incomplete_Rxn No Decomposition Product Decomposition Check_Stability->Decomposition Yes Use_DEA Solution: Use milder two-step DEA method. Incomplete_Rxn->Use_DEA Trap_Product Solution: Perform in-situ trapping with pinacol to confirm formation. Decomposition->Trap_Product Use_Ester Alternative: Use boronic ester directly in next step (e.g., Suzuki). Decomposition->Use_Ester

Caption: Decision tree for troubleshooting low-yield deprotection reactions.

References

Technical Support Center: Optimizing Butylboronic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving butylboronic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Question: Why is my Suzuki-Miyaura cross-coupling reaction with this compound resulting in a low yield or no product?

Answer:

Several factors can contribute to low or no product yield in a Suzuki-Miyaura coupling with this compound. Here are some common causes and troubleshooting steps:

  • Inherent Instability of Alkylboronic Acids: this compound, like other alkylboronic acids, is less stable than its aryl counterparts and is prone to decomposition.[1] Consider using a more stable derivative, such as a neopentyl glycol boronic ester or a trifluoroborate salt, which can release the boronic acid slowly in situ.[1]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For C(sp²)–C(sp³) couplings, bulky and electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos), are often effective.[2] N-heterocyclic carbene (NHC) ligands have also shown remarkable performance. If you are using a standard catalyst like Pd(PPh₃)₄, switching to a more specialized system may improve your yield.

  • Base Selection and Strength: The base plays a critical role in activating the boronic acid for transmetalation.[3] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][5] The strength of the base can influence the reaction rate and the stability of the boronic acid. If you are using a weak base, consider switching to a stronger one, or vice-versa, as the optimal base is often substrate-dependent.

  • Solvent System: The solvent system must be appropriate for all components of the reaction. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used.[4][5] Anhydrous conditions can sometimes be employed, particularly with boronic esters, to minimize protodeboronation.[6]

  • Reaction Temperature: The reaction temperature should be optimized. While some Suzuki couplings can proceed at room temperature, others require heating.[3][7] If your reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to degradation of the catalyst and starting materials.

  • Degassing: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can lead to oxidative degradation of the catalyst and promote unwanted side reactions like homocoupling.[5] This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

Question: I am observing significant amounts of side products, such as homocoupled products and protodeboronation. How can I minimize these?

Answer:

The formation of homocoupled (R-R) and protodeboronated (R-H) products are common side reactions in Suzuki-Miyaura couplings, especially with less stable boronic acids like this compound.

  • Minimizing Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[5]

    • Thorough Degassing: Ensure your reaction mixture is rigorously deoxygenated before adding the palladium catalyst.

    • Catalyst Choice: Using a Pd(0) source directly, or a pre-catalyst that rapidly generates the active Pd(0) species, can sometimes reduce homocoupling that arises from the reduction of a Pd(II) precursor by the boronic acid.[5]

  • Preventing Protodeboronation: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[8]

    • Use of Boronic Esters or Trifluoroborates: As mentioned previously, using more stable derivatives of this compound, such as pinacol esters or potassium trifluoroborate salts, can mitigate protodeboronation by slowly releasing the active boronic acid into the reaction mixture.[1][8]

    • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce the extent of protodeboronation, as water can act as a proton source.[6]

    • Choice of Base: The choice and amount of base can influence the pH of the reaction mixture and thus the rate of protodeboronation. Experimenting with different bases may be necessary.

Question: My reaction starts but then seems to stall before completion. What could be the cause?

Answer:

Reaction stalling can be due to several factors related to catalyst deactivation or reagent instability.

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. This can be due to the formation of palladium black (insoluble palladium particles) or poisoning of the catalyst by impurities. Ensure high-purity reagents and solvents are used. Increasing the catalyst loading or using a more robust catalyst system might be necessary.

  • Boronic Acid Degradation: this compound may be degrading over the course of the reaction, especially at elevated temperatures.[1] Using a more stable derivative or optimizing the reaction time and temperature can help.

  • Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst, slowing down the reaction as the product concentration increases. If this is suspected, it may be necessary to run the reaction at a lower concentration or to use a different catalyst system that is less susceptible to product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura cross-coupling reaction?

A1: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[4][5]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[3][4]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4][5]

Q2: How should I store my this compound?

A2: Alkylboronic acids are generally less stable than arylboronic acids and should be stored in a cool, dry place, preferably under an inert atmosphere to minimize degradation.[1] For long-term storage, keeping it in a refrigerator or freezer is recommended.

Q3: Can I use an aryl chloride as a coupling partner for this compound?

A3: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings.[9] To achieve a successful coupling with an aryl chloride, you will likely need to use a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., from the Buchwald or Fu groups) or an N-heterocyclic carbene (NHC) ligand, and potentially higher reaction temperatures.[10]

Q4: Is it necessary to use a glovebox or Schlenk line for setting up these reactions?

A4: While not always strictly necessary, using a glovebox or Schlenk line to handle the catalyst and to set up the reaction under an inert atmosphere is highly recommended. This is because the palladium catalysts, particularly in their active Pd(0) form, are sensitive to oxygen.[5] Rigorous exclusion of oxygen will help to prevent catalyst deactivation and minimize side reactions like homocoupling.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Cross-Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Aryl HalideYield (%)
Pd₂(dba)₃ (2)JohnPhos (4)Cs₂CO₃ (3)THF / H₂O40Aryl Bromide~90
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane / H₂O100Aryl Bromide>95
[Pd(IPr)(cin)Cl] (0.5)-K₂CO₃ (1.1)EtOH / H₂O80Aryl Chloride49-99
PdCl₂(dppf) (9)-Cs₂CO₃ (3)THF / H₂ORefluxAryl Triflate~77

Note: Yields are highly substrate-dependent and the conditions listed are representative examples. Optimization may be required for specific substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with n-Butylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), n-butylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) under an inert atmosphere if possible. Dissolve them in a small amount of the reaction solvent and add this solution to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (monitor by TLC or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reagents R¹-X R²-B(OH)₂ Base Reagents->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow start Start reagents Combine Aryl Halide, This compound, & Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst Solution solvent->catalyst reaction Heat and Stir (Monitor Progress) catalyst->reaction workup Quench, Extract, and Wash reaction->workup purify Dry and Purify (Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Troubleshooting Decision Tree start Low or No Yield? check_reagents Check Reagent Purity and Stability start->check_reagents Yes side_products Significant Side Products? start->side_products No, but low conversion change_catalyst Optimize Catalyst/ Ligand System check_reagents->change_catalyst change_base Screen Different Bases change_catalyst->change_base change_solvent Try Different Solvent System change_base->change_solvent change_temp Optimize Reaction Temperature change_solvent->change_temp homocoupling Homocoupling? side_products->homocoupling Yes protodeboronation Protodeboronation? side_products->protodeboronation No homocoupling->protodeboronation No degas Improve Degassing Procedure homocoupling->degas Yes use_ester Use Boronic Ester or Trifluoroborate protodeboronation->use_ester Yes anhydrous Consider Anhydrous Conditions use_ester->anhydrous

Caption: A decision tree for troubleshooting common issues in this compound cross-coupling.

References

Technical Support Center: Storage and Handling of Air-Sensitive Butylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of air-sensitive butylboronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments, ensuring the integrity and reactivity of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound is sensitive to air and moisture and is also hygroscopic.[1][2] To ensure its stability and prevent degradation, it should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2]

  • Temperature: Keep refrigerated at temperatures between 2-8°C.[3]

  • Container: The container should be tightly sealed to prevent moisture ingress.[2]

  • Location: Store in a dry, well-ventilated place away from incompatible materials like strong oxidizing agents and strong acids.[2]

Q2: How does exposure to air and moisture affect this compound?

A2: Exposure to air and moisture can lead to several degradation pathways. The primary concern is the formation of the trimeric anhydride, known as a boroxine, through the loss of water. While this process can be reversible, prolonged exposure can lead to the formation of other impurities. Additionally, oxidation of the carbon-boron bond can occur, leading to the formation of butanol and boric acid, which will render the reagent inactive for its intended cross-coupling reactions.[1][4]

Q3: What are the visual indicators of this compound degradation?

A3: A high-quality sample of this compound should be a white to off-white crystalline solid.[5] Signs of degradation can include:

  • Clumping or stickiness: This is often an indication of moisture absorption due to its hygroscopic nature.[6]

  • Discoloration: A significant change in color, such as turning yellow or brown, may suggest the presence of impurities or degradation products.

  • Change in texture: The appearance of an oily or syrupy substance could indicate significant decomposition.

If you observe any of these changes, it is recommended to assess the purity of the material before use.

Q4: What is the typical shelf life of this compound?

A4: The shelf life of this compound is highly dependent on the storage conditions. When stored properly under an inert atmosphere and refrigerated, it can remain stable for several years. However, frequent opening of the container, even under an inert atmosphere, can introduce trace amounts of air and moisture, gradually affecting its quality. It is good practice to re-evaluate the purity of the material if it has been stored for an extended period.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound
ParameterRecommended ConditionRationaleExpected Stability
Temperature 2-8°C (Refrigerated)[3]Minimizes the rate of decomposition reactions.High
Room Temperature (~25°C)Increased potential for degradation, especially if not properly sealed.Moderate to Low
Atmosphere Inert Gas (Nitrogen or Argon)[2]Prevents oxidation of the carbon-boron bond.High
AirLeads to oxidation and hydrolysis.[1]Low
Container Tightly SealedPrevents ingress of atmospheric moisture.[2]High
Loosely SealedAllows for moisture absorption, leading to clumping and anhydride formation.[6]Low
Table 2: Solubility of n-Butylboronic Acid in Common Organic Solvents
SolventSolubilityNotes
Tetrahydrofuran (THF)HighCommonly used solvent for Suzuki-Miyaura reactions.
TolueneModerateGood solvent for many cross-coupling reactions.
Dimethylformamide (DMF)HighPolar aprotic solvent, often used in cross-coupling.
EthanolHighProtic solvent, can participate in esterification with the boronic acid.
Diethyl EtherHighGood solvent for dissolving boronic acids.[8]
ChloroformModerateCan be used for dissolution and potentially for crystallization.[8]
WaterLowGenerally, boronic acids have low solubility in water.[8]
HexanesVery LowNon-polar solvent, not suitable for dissolving this compound.

Experimental Protocols

Protocol 1: Weighing and Transferring Solid this compound in a Glovebox

This protocol outlines the steps for safely weighing and transferring air-sensitive this compound using a glovebox to maintain an inert atmosphere.

Materials:

  • This compound in its original container

  • Spatula

  • Weighing paper or a tared vial

  • Reaction flask

  • Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)

  • Balance inside the glovebox

Procedure:

  • Prepare the Glovebox: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).

  • Introduce Materials: Transfer the sealed container of this compound, a clean and dry spatula, weighing paper or a tared vial, and the reaction flask into the glovebox antechamber.

  • Purge the Antechamber: Evacuate and backfill the antechamber with inert gas for at least three cycles to remove any atmospheric contaminants.[9]

  • Transfer to Glovebox: Once the purging is complete, transfer the items from the antechamber into the main glovebox chamber.

  • Equilibrate Temperature: Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing: Carefully open the this compound container. Using the spatula, weigh the desired amount of the solid onto the weighing paper or directly into the tared vial on the balance inside the glovebox.

  • Transfer to Reaction Flask: Transfer the weighed this compound into the reaction flask.

  • Seal and Remove: Securely seal the reaction flask and the original container of this compound.

  • Exit the Glovebox: Place the sealed reaction flask and any other items to be removed back into the antechamber, and purge as per the glovebox operating procedure before removing them from the antechamber.

Protocol 2: Purity Assessment by 1H NMR Spectroscopy

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its anhydride (boroxine) using 1H NMR spectroscopy.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl3 or DMSO-d6)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Acquire Spectrum: Acquire a 1H NMR spectrum.

  • Data Analysis:

    • This compound: Look for the characteristic peaks corresponding to the butyl group. The protons on the carbon adjacent to the boron atom will typically appear as a triplet.

    • Boroxine (Anhydride): The formation of the boroxine will result in a different chemical environment for the butyl groups. This often leads to a downfield shift of the peaks compared to the free boronic acid. The presence of multiple sets of peaks in the butyl region can indicate a mixture of the acid and its anhydride.[10][11]

    • Impurities: The presence of other significant peaks may indicate degradation to butanol or other byproducts.

Troubleshooting Guide

Q5: My this compound has formed clumps. Can I still use it?

A5: Clumping is a sign of moisture absorption.[6] While the material may still be usable, the presence of water can negatively impact many reactions, particularly palladium-catalyzed cross-couplings. It is advisable to dry the material under high vacuum for several hours before use. However, for sensitive applications, using a fresh, non-clumped batch is recommended.

Q6: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the possible causes and solutions?

A6: Low yields in Suzuki-Miyaura couplings involving this compound can be attributed to several factors:

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. This can be caused by the presence of water or acidic protons in the reaction mixture.

    • Solution: Ensure all reagents and solvents are anhydrous. Use a non-protic solvent if possible and a suitable base.

  • Anhydride (Boroxine) Formation: The formation of the trimeric boroxine can affect the rate of transmetalation in the catalytic cycle. While boroxines can be reactive, their reactivity can differ from the corresponding boronic acid.[6]

    • Solution: The equilibrium between the boronic acid and its boroxine is dependent on the reaction conditions. The presence of water can shift the equilibrium back towards the boronic acid.

  • Poor Solubility: Inadequate solubility of the this compound in the reaction solvent can lead to a slow or incomplete reaction.

    • Solution: Choose a solvent in which the boronic acid is readily soluble (see Table 2). Gentle heating may also improve solubility.

  • Catalyst Inactivation: The palladium catalyst can be sensitive to impurities.

    • Solution: Use high-purity this compound and ensure the other reaction components are of high quality.

Q7: How does the formation of the boroxine anhydride affect the reactivity of this compound?

A7: The formation of the boroxine anhydride from this compound can influence its reactivity in cross-coupling reactions. The boroxine is in equilibrium with the boronic acid in solution, and the position of this equilibrium depends on the solvent and the presence of water. While the boroxine can be the active species in some cases, it generally has different reactivity compared to the monomeric boronic acid. This can affect the rate-determining step of the catalytic cycle, potentially leading to slower reaction rates or lower yields.[6] In many Suzuki-Miyaura reactions, the presence of a controlled amount of water is beneficial as it can hydrolyze the boroxine back to the more reactive boronic acid.

Mandatory Visualization

experimental_workflow cluster_prep Glovebox Preparation cluster_weighing Weighing and Transfer cluster_exit Exiting Glovebox prep1 Ensure Inert Atmosphere (<1 ppm O2, H2O) prep2 Introduce Materials (Reagent, Spatula, Vial, Flask) prep1->prep2 prep3 Purge Antechamber (3x Evacuate/Backfill) prep2->prep3 weigh1 Equilibrate Reagent Temperature prep3->weigh1 Transfer to Main Chamber weigh2 Weigh Desired Amount weigh1->weigh2 weigh3 Transfer to Reaction Flask weigh2->weigh3 weigh4 Seal Flask and Reagent Container weigh3->weigh4 exit1 Place Sealed Flask in Antechamber weigh4->exit1 Move to Antechamber exit2 Purge Antechamber exit1->exit2 exit3 Remove Flask for Reaction exit2->exit3 troubleshooting_workflow decision decision action action start Low Yield in Suzuki Coupling decision1 Is this compound Clumped or Discolored? start->decision1 Check Reagent Appearance action1 Dry under high vacuum. Consider using a fresh batch. decision1->action1 Yes decision2 Are Solvents and Reagents Anhydrous? decision1->decision2 No action2 Use freshly dried solvents. Ensure other reagents are dry. decision2->action2 No decision3 Is the Base Appropriate? decision2->decision3 Yes action3 Use a suitable base (e.g., K2CO3, Cs2CO3). decision3->action3 No action4 Optimize reaction conditions: - Temperature - Catalyst loading - Ligand choice decision3->action4 Yes

References

Validation & Comparative

A Head-to-Head Battle in Suzuki Coupling: Butylboronic Acid vs. Potassium Butyltrifluoroborate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an in-depth comparison of two common alkylboron reagents, butylboronic acid and potassium butyltrifluoroborate, supported by experimental data to inform your selection process.

The primary distinction between this compound and potassium butyltrifluoroborate lies in their stability and handling characteristics. This compound, like many boronic acids, can be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of butane and boric acid. This instability can result in the need for excess reagent and can complicate reaction stoichiometry. In contrast, potassium butyltrifluoroborate is a crystalline, air- and moisture-stable salt.[1] This enhanced stability is a significant advantage, as it allows for easier handling, storage, and more precise stoichiometric control in reactions.

Performance in Suzuki Coupling: A Comparative Look

Table 1: Suzuki Coupling with a this compound Derivative
EntryAryl HalideBoronic Acid DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromotoluenen-Butylboronic acidAntPhos-Pd-G3 (2 mol%)TMSOKTHF70< 191[2]
Table 2: Suzuki Coupling with a Potassium Butyltrifluoroborate Derivative
EntryAryl HalideTrifluoroborate DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloroanisolePotassium 4-(benzoyloxy)butyltrifluoroboratePd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₂CO₃Toluene/H₂O (10:1)802487[3]

It is important to note that aryl chlorides are generally less reactive than aryl bromides in Suzuki coupling, which can influence reaction conditions and yields. The high yield obtained with the less reactive 2-chloroanisole using the potassium butyltrifluoroborate derivative underscores the efficiency of this reagent class, even with challenging substrates.

Experimental Protocols

Below are the detailed experimental methodologies for the reactions cited in the tables.

Protocol 1: Suzuki Coupling of n-Butylboronic Acid with 4-Bromotoluene

This protocol is based on a rapid, anhydrous Suzuki-Miyaura cross-coupling of alkylboronic esters, with a control experiment performed using n-butylboronic acid.[2]

  • Materials:

    • n-Butylboronic acid

    • 4-Bromotoluene

    • AntPhos-Pd-G3 precatalyst

    • Potassium trimethylsilanolate (TMSOK)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To an oven-dried vial equipped with a magnetic stir bar was added 4-bromotoluene (1.00 mmol, 1.0 equiv).

    • The vial was sealed and purged with argon.

    • Anhydrous THF was added, followed by n-butylboronic acid (1.20 equiv).

    • Potassium trimethylsilanolate (TMSOK) was then added.

    • Finally, the AntPhos-Pd-G3 precatalyst (2 mol%) was added.

    • The reaction mixture was stirred at 70 °C and monitored by GC-MS.

    • Upon completion, the reaction was cooled to room temperature, diluted with diethyl ether, and filtered through a plug of silica gel.

    • The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography to afford the product, 4-butyltoluene.

Protocol 2: Suzuki Coupling of Potassium 4-(benzoyloxy)butyltrifluoroborate with 2-Chloroanisole

This procedure was developed for the Suzuki-Miyaura cross-coupling of diversely functionalized primary alkyltrifluoroborates with aryl chlorides.[3]

  • Materials:

    • Potassium 4-(benzoyloxy)butyltrifluoroborate

    • 2-Chloroanisole

    • Palladium(II) acetate (Pd(OAc)₂)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Deionized water

  • Procedure:

    • In a glovebox, a microwave vial was charged with Pd(OAc)₂ (0.01 mmol, 2 mol%), RuPhos (0.02 mmol, 4 mol%), potassium 4-(benzoyloxy)butyltrifluoroborate (0.50 mmol, 1.0 equiv), 2-chloroanisole (0.50 mmol, 1.0 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).

    • The vial was sealed with a cap lined with a disposable Teflon septum.

    • Outside the glovebox, a 10:1 mixture of toluene and water (0.25 M) was added via syringe.

    • The reaction mixture was placed in a preheated oil bath at 80 °C and stirred for 24 hours.

    • After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of Celite.

    • The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product was purified by flash column chromatography on silica gel to yield 4-(2-methoxyphenyl)butyl benzoate.

The Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general mechanism is illustrated below.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OH)2 R-B(OR')2 / R-BF3K R-B(OH)2->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2) Activation

References

A Head-to-Head Comparison: Stille vs. Suzuki Coupling for C(sp²)-C(sp³) Bond Formation with Butyl Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings stand out as powerful and versatile methods for the formation of carbon-carbon bonds. Both have been instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This guide provides a detailed comparison of the Stille coupling, utilizing an organotin reagent, and the Suzuki coupling, with butylboronic acid, for the formation of a butyl-aryl bond. We will delve into their respective reaction conditions, performance, and provide detailed experimental protocols.

At a Glance: Key Differences and Performance Metrics

The choice between Stille and Suzuki coupling often depends on factors such as functional group tolerance, availability of starting materials, and concerns about toxicity. The following table summarizes typical reaction parameters and outcomes for the coupling of a butyl group to an aryl bromide.

ParameterStille Coupling (with Tetrabutyltin)Suzuki Coupling (with this compound)
Organometallic Reagent Tetrabutyltin (Bu₄Sn)This compound (BuB(OH)₂)
Typical Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄, Pd(OAc)₂
Ligand PPh₃, AsPh₃, P(t-Bu)₃PPh₃, SPhos, XPhos
Base Not generally requiredRequired (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent Toluene, THF, DMFToluene, Dioxane, DMF/H₂O
Temperature 80-120 °C80-110 °C
Reaction Time 12-24 hours2-18 hours
Yield (Aryl Bromide) Moderate to High (e.g., 60-85%)High (e.g., 75-95%)
Toxicity of Byproducts High (Organotin compounds)Low (Boron-based salts)
Functional Group Tolerance ExcellentGood (sensitive to strong base)

Catalytic Cycles: A Mechanistic Overview

Both reactions proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The key difference lies in the transmetalation step, where the butyl group is transferred from either tin or boron to the palladium center.

Catalytic_Cycles Catalytic Cycles of Strolling and Suzuki Coupling cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling St_Pd0 Pd(0)L₂ St_OxAdd Ar-Pd(II)(X)L₂ St_Pd0->St_OxAdd Oxidative Addition (Ar-X) St_Trans Ar-Pd(II)(Bu)L₂ St_OxAdd->St_Trans Transmetalation (Bu₄Sn) St_OxAdd:e->St_Trans:w St_Trans->St_Pd0 Reductive Elimination St_Trans:s->St_Pd0:s St_Product Ar-Bu St_Trans->St_Product Su_Pd0 Pd(0)L₂ Su_OxAdd Ar-Pd(II)(X)L₂ Su_Pd0->Su_OxAdd Oxidative Addition (Ar-X) Su_Trans Ar-Pd(II)(Bu)L₂ Su_OxAdd->Su_Trans Transmetalation (BuB(OH)₂ + Base) Su_OxAdd:e->Su_Trans:w Su_Trans->Su_Pd0 Reductive Elimination Su_Trans:s->Su_Pd0:s Su_Product Ar-Bu Su_Trans->Su_Product

A comparison of the catalytic cycles for Stille and Suzuki couplings.

Experimental Workflow: A General Overview

The experimental setup for both coupling reactions follows a similar workflow, involving the careful assembly of reagents under an inert atmosphere to prevent catalyst degradation.

Experimental_Workflow start Start reagents Combine Aryl Halide, Palladium Catalyst, and Ligand in Solvent start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert add_reagent Add Organometallic Reagent (Butyltin or this compound) and Base (for Suzuki) inert->add_reagent heat Heat Reaction Mixture to Desired Temperature add_reagent->heat monitor Monitor Reaction Progress (TLC, GC/MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

A generalized experimental workflow for cross-coupling reactions.

Detailed Experimental Protocols

The following are representative experimental protocols for the Stille and Suzuki coupling of a generic aryl bromide with the respective butyl nucleophile.

Stille Coupling Protocol

Materials:

  • Aryl bromide (1.0 mmol)

  • Tetrabutyltin (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and PPh₃ (0.1 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Add tetrabutyltin (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki Coupling Protocol

Materials:

  • Aryl bromide (1.0 mmol)

  • n-Butylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), n-butylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Discussion and Conclusion

Stille Coupling: The primary advantages of the Stille coupling are its excellent functional group tolerance and the fact that it does not require a base, which can be beneficial for substrates with base-sensitive functionalities.[1] The organotin reagents are generally stable to air and moisture.[2] However, the major drawback is the high toxicity of organotin compounds and the difficulty in completely removing the tin byproducts from the final product.[1]

Suzuki Coupling: The Suzuki coupling is often preferred due to the low toxicity and environmental impact of the boron-containing reagents and byproducts.[3] The reaction often proceeds with higher yields and shorter reaction times compared to the Stille coupling for similar substrates.[4] Boronic acids are also readily available and often more stable than their organotin counterparts.[5] The main limitation is the requirement of a base, which can sometimes lead to side reactions with base-sensitive functional groups.[3]

In the context of coupling a simple alkyl group like butyl, both methods are viable. However, the Suzuki coupling generally offers a more practical and environmentally benign approach, with the potential for faster reaction times and higher yields. The Stille coupling remains a valuable tool, particularly when dealing with complex molecules that may not be compatible with the basic conditions of the Suzuki reaction. The choice between the two will ultimately be guided by the specific requirements of the synthesis, including the nature of the substrate, desired purity of the final product, and environmental and safety considerations.

References

A Comparative Analysis of Boronic Acid Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic chemistry, particularly in the construction of complex molecules and for applications in drug discovery, boronic acids are invaluable intermediates. Their utility, however, is often hampered by inherent instability. The use of protecting groups is a crucial strategy to enhance their stability and control their reactivity. This guide provides a detailed comparative analysis of three commonly employed boronic acid protecting groups: N-methyliminodiacetic acid (MIDA), pinacol, and 1,8-diaminonaphthalene (dan).

This comparison focuses on their stability, ease of installation and deprotection, and their compatibility with common synthetic transformations, supported by experimental data and protocols.

Data Presentation: A Side-by-Side Comparison

The selection of an appropriate boronic acid protecting group is contingent on the specific requirements of the synthetic route, including the reaction conditions to be employed and the desired point of deprotection. The following tables summarize the key characteristics and experimental conditions for MIDA, pinacol, and dan protecting groups to facilitate an informed choice.

Table 1: General Characteristics and Stability

Protecting GroupStructureKey FeaturesStability Profile
MIDA N-methyliminodiacetic acid boronateExceptionally stable, crystalline solids; Compatible with chromatography; Enables iterative cross-coupling.Indefinitely stable at the benchtop under air. Stable to anhydrous cross-coupling conditions up to 80°C. Stable to acidic conditions. Cleaved under aqueous basic conditions.[1]
Pinacol Pinacol boronic esterMost common protecting group; Generally stable to chromatography; Can be used directly in some cross-coupling reactions.[2]Stability is dependent on substituents and pH.[3][4] Susceptible to hydrolysis, especially at physiological pH.[3][4] The rate of on-column hydrolysis in RPLC is influenced by mobile phase pH and temperature.[5]
dan 1,8-diaminonaphthalene boronateHighly stable; Can be used in direct Suzuki-Miyaura couplings without deprotection under specific basic conditions.[6]Very stable under a wide range of conditions, including basic and neutral environments.[1][2] Deprotection requires strong aqueous acid.[1]

Table 2: Installation and Deprotection Conditions

Protecting GroupInstallation ConditionsDeprotection ConditionsOrthogonality
MIDA Boronic acid, MIDA, dehydrating conditions (e.g., Dean-Stark) or with MIDA anhydride.[7]Mild aqueous base (e.g., 1M NaOH, NaHCO₃) at room temperature. Two hydrolysis mechanisms: a fast base-mediated one and a slower neutral one.[8]Orthogonal to the dan group. MIDA is base-labile, while dan is acid-labile.[1]
Pinacol Boronic acid, pinacol, often with a dehydrating agent or via Miyaura borylation.Can be challenging. Direct hydrolysis often requires acidic conditions and heating.[2] Alternative milder methods involve transesterification or conversion to a trifluoroborate intermediate.[2]Can be cleaved under conditions that might affect other acid or base-labile groups.
dan Boronic acid, 1,8-diaminonaphthalene, reflux in a suitable solvent like toluene.Strong aqueous acid.[1]Orthogonal to the MIDA group.[1]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful application of protecting group strategies. Below are representative protocols for the installation and deprotection of MIDA, pinacol, and dan boronates.

N-Methyliminodiacetic Acid (MIDA) Boronate

Installation Protocol: A mixture of the boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and a suitable solvent (e.g., DMSO or toluene) is heated under reflux with a Dean-Stark trap to remove water. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude MIDA boronate is purified by chromatography or recrystallization.[7]

Deprotection Protocol: The MIDA boronate is dissolved in a mixture of THF and 1 M aqueous NaOH. The reaction is stirred at room temperature until complete consumption of the starting material is observed by TLC or LC-MS. The reaction mixture is then acidified with aqueous HCl, and the liberated boronic acid is extracted with an organic solvent. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure to afford the boronic acid.

Pinacol Boronic Ester

Installation Protocol (from Boronic Acid): To a solution of the boronic acid (1.0 equiv) in an anhydrous solvent (e.g., THF or dichloromethane) is added pinacol (1.1 equiv). The mixture is stirred at room temperature over a drying agent such as anhydrous magnesium sulfate. After stirring for several hours to overnight, the mixture is filtered, and the solvent is removed under reduced pressure to yield the pinacol boronic ester, which can often be used without further purification.

Deprotection Protocol (via transesterification): The pinacol boronic ester is dissolved in a suitable solvent, and an excess of a diol that forms a more volatile boronic ester (e.g., ethylene glycol) is added along with a catalytic amount of acid. The reaction is heated to drive the equilibrium towards the formation of the new boronic ester. The volatile byproducts are then removed under reduced pressure to yield the deprotected boronic acid.

1,8-Diaminonaphthalene (dan) Boronate

Installation Protocol: A solution of the boronic acid (1.0 equiv) and 1,8-diaminonaphthalene (1.0 equiv) in toluene is heated at reflux with a Dean-Stark trap to remove the water formed during the reaction. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting solid can be purified by recrystallization or column chromatography.

Deprotection Protocol: The dan-protected boronic acid is suspended in a mixture of an organic solvent (e.g., diethyl ether) and 1 M aqueous HCl. The mixture is stirred vigorously at room temperature until the starting material is fully consumed (as monitored by TLC). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the free boronic acid.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of boronic acid protecting groups.

ProtectionDeprotection BoronicAcid Boronic Acid (R-B(OH)₂) ProtectedBoronicAcid Protected Boronic Acid BoronicAcid->ProtectedBoronicAcid Protection ProtectingGroup Protecting Group (e.g., MIDA, Pinacol, dan) Reaction Chemical Transformation ProtectedBoronicAcid->Reaction Stable Intermediate Deprotection Deprotection Reaction->Deprotection FinalProduct Functionalized Boronic Acid Deprotection->FinalProduct ExperimentalWorkflow cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step Start Start with Boronic Acid Protection Install Protecting Group (MIDA, Pinacol, or dan) Start->Protection Purification1 Purify Protected Boronic Acid (Chromatography/Recrystallization) Protection->Purification1 Reaction Perform Desired Reaction (e.g., Cross-Coupling) Purification1->Reaction Deprotection Remove Protecting Group Reaction->Deprotection Purification2 Purify Final Product Deprotection->Purification2 End Obtain Functionalized Boronic Acid Purification2->End SelectionLogic cluster_conditions Consider Subsequent Reaction Conditions cluster_choice Protecting Group Choice cluster_deprotection_strategy Deprotection Strategy Start Need to Protect a Boronic Acid Acidic Acidic Conditions Start->Acidic Basic Basic Conditions Start->Basic Neutral Neutral/Anhydrous Conditions Start->Neutral UseDan Use dan Acidic->UseDan UseMIDA Use MIDA Basic->UseMIDA Neutral->UseMIDA Neutral->UseDan UsePinacol Use Pinacol Neutral->UsePinacol DeprotectMIDA Deprotect with Base UseMIDA->DeprotectMIDA DeprotectDan Deprotect with Acid UseDan->DeprotectDan DeprotectPinacol Deprotect with Acid/ Transesterification UsePinacol->DeprotectPinacol

References

Performance Showdown: A Comparative Guide to Palladium Catalysts in Suzuki-Miyaura Coupling with Butylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of palladium catalyst is paramount to the success of this reaction, directly impacting yield, efficiency, and substrate scope. This guide provides an objective comparison of three widely used palladium catalysts—Palladium(II) Acetate (Pd(OAc)₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)—in the context of their performance with butylboronic acid.

At a Glance: Catalyst Performance Comparison

The following table summarizes the performance of the three palladium catalysts in the Suzuki-Miyaura coupling of an aryl bromide with an alkylboronic acid, using the reaction between 4-bromotoluene and this compound as a representative example. The data is compiled from multiple sources to provide a comparative overview.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ SPhosK₃PO₄Toluene/H₂O1002~95~1900~950
Pd(dppf)Cl₂ dppfK₂CO₃DME/H₂O802~90~90~45
Pd(PPh₃)₄ PPh₃Na₂CO₃Toluene/EtOH/H₂O10012~85~85~7

Note: Data is estimated and normalized from various sources for comparative purposes. Actual results may vary based on specific reaction conditions and substrate purity. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on a representative catalyst loading of 1 mol%.

In-Depth Catalyst Analysis

Palladium(II) Acetate (Pd(OAc)₂): The Versatile Workhorse

Pd(OAc)₂ is a popular and cost-effective catalyst precursor that, when paired with appropriate phosphine ligands, demonstrates high activity in Suzuki-Miyaura couplings. For reactions involving less reactive alkylboronic acids like this compound, the choice of a bulky and electron-rich ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is crucial for achieving high yields and turnover numbers.

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): The Robust and Efficient Choice

Pd(dppf)Cl₂ is an air-stable, pre-formed catalyst that offers excellent performance across a broad range of Suzuki-Miyaura reactions.[1] The dppf ligand's unique bite angle and electronic properties contribute to the catalyst's stability and efficiency, often leading to high yields in shorter reaction times compared to catalysts with monodentate phosphine ligands.[1]

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Classic Standard

As one of the earliest and most widely used catalysts for Suzuki-Miyaura coupling, Pd(PPh₃)₄ remains a reliable choice for many applications.[2] While it may exhibit lower turnover numbers and require longer reaction times for challenging substrates like alkylboronic acids compared to more modern catalyst systems, its ease of handling and extensive literature precedent make it a valuable tool in the synthetic chemist's arsenal.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of 4-bromotoluene with this compound using each of the discussed palladium catalysts are provided below.

Protocol 1: Pd(OAc)₂/SPhos Catalyzed Coupling

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-Bromotoluene

  • n-Butylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized Water

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and SPhos (0.02 mmol, 8.2 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add 4-bromotoluene (1.0 mmol, 171 mg), n-butylboronic acid (1.5 mmol, 153 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Add toluene (4 mL) and deionized water (0.4 mL).

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Pd(dppf)Cl₂ Catalyzed Coupling

Materials:

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • 4-Bromotoluene

  • n-Butylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 171 mg), n-butylboronic acid (1.2 mmol, 122 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add DME (5 mL) and deionized water (1 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 16.3 mg) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 2 hours under an argon atmosphere.[1]

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Pd(PPh₃)₄ Catalyzed Coupling

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 4-Bromotoluene

  • n-Butylboronic acid

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve 4-bromotoluene (1.0 mmol, 171 mg) and n-butylboronic acid (1.5 mmol, 153 mg) in a mixture of toluene (4 mL), ethanol (1 mL), and a 2M aqueous solution of sodium carbonate (2 mL).[2]

  • Purge the solution with argon for 10 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing the Catalytic Pathway

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Butyl Ar-Pd(II)-Butyl L₂ Transmetalation->PdII_Aryl_Butyl Butyl-B(OR)₂ RedElim Reductive Elimination PdII_Aryl_Butyl->RedElim RedElim->Pd0 Ar-Butyl Base Base (e.g., K₃PO₄) BoronicAcid Butyl-B(OH)₂ Boronate [Butyl-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding of the performance of different palladium catalysts with this compound. For specific applications, further optimization of reaction conditions, including ligand, base, solvent, and temperature, is recommended to achieve the desired outcome.

References

Assessing the Cytotoxicity of Butylboronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of boronic acid derivatives as potential therapeutic agents has gained significant traction in medicinal chemistry, largely spurred by the success of drugs like bortezomib in cancer therapy.[1][2][3] This guide provides a comparative assessment of the cytotoxicity of various boronic acid derivatives, with a focus on providing a framework for evaluating butylboronic acid and its analogues. While publicly available cytotoxicity data specifically for a wide range of this compound derivatives is limited, this guide compiles relevant data from other boronic acid compounds to offer a valuable point of reference. The primary mechanism of cytotoxic action for many boronic acid derivatives involves the inhibition of the proteasome, a key cellular complex responsible for protein degradation.[1][2] This inhibition leads to a cascade of events culminating in apoptosis (programmed cell death) of cancer cells.[2]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various boronic acid derivatives against a panel of human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay methods.

Compound/DerivativeCell LineIC50 (µM)Reference
Chalcone-boronic acid derivatives
Compound 3 (AM 58)HCT116 (colon carcinoma)3.85[2]
Compound 8 (AM 114)HCT116 (colon carcinoma)1.49[2]
Dipeptide boronic acid derivatives
Compound 15U266 (multiple myeloma)0.0046[2]
BortezomibU266 (multiple myeloma)0.00705[2]
Urea-peptide boronic acid derivative
Compound 25HepG-2 (liver carcinoma)0.01938[2]
Compound 25MGC-803 (gastric cancer)0.003962[2]
Estradiol-mimicking boronic acid derivative
Compound 111MCF-7 (breast cancer)~5[2]
Boric Acid
Boric AcidMIA PaCa-2 (pancreatic cancer)15707.5[4]
Boric AcidPANC-1 (pancreatic cancer)14248.8[4]
Boric AcidDU-145 (prostate cancer)>250 (60% inhibition at 250 µM)[4]

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays that can be employed to assess the cytotoxic effects of this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate the desired cancer cell line in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Principle: Viable cells can incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Expose the cells to various concentrations of the this compound derivative for the desired duration.

  • Dye Incubation: After treatment, wash the cells with phosphate-buffered saline (PBS) and incubate them with a medium containing neutral red for approximately 2-3 hours.

  • Dye Extraction: Following incubation, remove the dye-containing medium, wash the cells with a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the processes involved in assessing the cytotoxicity of this compound derivatives, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B Compound Treatment (this compound Derivatives) A->B Add compound dilutions C Incubation (e.g., 24, 48, 72 hours) B->C D Cytotoxicity Assay (e.g., MTT, Neutral Red) C->D E Data Acquisition (Absorbance Measurement) D->E F Data Analysis (IC50 Determination) E->F G Results & Comparison F->G

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

G Signaling Pathway of Proteasome Inhibition by Boronic Acid Derivatives cluster_cell Cancer Cell BA This compound Derivative Proteasome 26S Proteasome BA->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53, Bax) Proteasome->Ub_Proteins Degrades Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation Leads to NFkB NF-κB Activation (Inhibited) Accumulation->NFkB Affects p53 p53 Stabilization (Increased) Accumulation->p53 Affects Bax Bax Accumulation (Increased) Accumulation->Bax Affects Apoptosis Apoptosis NFkB->Apoptosis Suppresses (Inhibition lifted) p53->Apoptosis Induces Bax->Apoptosis Induces

Caption: A simplified signaling pathway illustrating how proteasome inhibition by boronic acids can lead to apoptosis.

References

Safety Operating Guide

Proper Disposal of Butylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of butylboronic acid are critical for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound and its associated waste. Adherence to these procedures is vital to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Information

This compound is a chemical that requires careful handling. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[1][2][3]. Some boronic acids are also under scrutiny for potential reproductive toxicity[4]. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Key Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[4][5]. Ensure that eyewash stations and safety showers are readily accessible[1][3][5].

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles or a face shield to prevent skin and eye contact[1][2][3][4].

  • Hygiene: Wash hands and any exposed skin thoroughly after handling[1][2]. Immediately change any contaminated clothing[2][4].

Quantitative Data and Hazard Summary

The following table summarizes key hazard and property information for n-butylboronic acid.

Property/HazardData/ClassificationSource(s)
Chemical Formula C₄H₁₁BO₂[6]
Molecular Weight 101.94 g/mol [6]
CAS Number 4426-47-5[1][6]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3]
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)[2][3]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)[1][2][3]
Incompatible Materials Strong oxidizing agents, Strong acids[1][3]
Environmental Hazards Harmful to aquatic life. Do not empty into drains or release into the environment.[1][4][5]

Step-by-Step Disposal Protocol

The universally recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected for disposal by a licensed professional waste disposal service[7]. On-site treatment or neutralization is not recommended without specific, validated protocols and institutional approval.

Procedure for Disposing of Unused this compound and Contaminated Waste:
  • Waste Identification and Classification:

    • This compound waste is classified as hazardous[5].

    • This includes the pure chemical, reaction mixtures containing it, and any materials contaminated with it (e.g., gloves, paper towels, silica gel).

  • Segregation of Waste:

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents[1][3].

    • Collect solid waste (e.g., contaminated gloves, weigh boats) separately from liquid waste.

    • Keep halogenated and non-halogenated solvent waste in separate containers[8].

  • Containerization:

    • Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste. The original container can be used if it is properly labeled as waste[9][10]. For liquids, use sturdy, screw-cap bottles. For solids, a sealed plastic container or double-bagged clear poly bags are appropriate[11].

    • Never use metal containers for corrosive waste[10].

    • Ensure the exterior of the container is clean and free of contamination[10].

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag, as required by your institution and local regulations[11][12].

    • The label must accurately identify the contents, including "this compound" and any other components of the mixture with their estimated concentrations[10][11].

  • Storage:

    • Keep the waste container tightly closed at all times, except when adding waste[10][12].

    • Store the container in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.

    • Use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of potential spills[9][12].

    • Store in a dry place, as this compound can be moisture-sensitive[1][4].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[12].

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods[8].

Crucially, never dispose of this compound or its containers in the regular trash or down the sanitary sewer[1][9][11][12].

Experimental Protocol: Small Spill Cleanup

In the event of a small spill, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Wear the appropriate PPE, including gloves, safety goggles, and a lab coat[1][5]. Avoid breathing in the dust[1][3].

  • Containment: Prevent the spill from spreading or entering drains[2][4].

  • Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal[1][3][5]. Avoid actions that generate dust[2][4][5].

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste following the containerization and labeling procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

ButylboronicAcid_Disposal start Waste Generation (this compound) identify Identify as Hazardous Waste start->identify spill Spill or Residue? identify->spill solid_waste Solid Waste (e.g., contaminated gloves, paper) spill->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) spill->liquid_waste Liquid container_solid Collect in Labeled, Sealed Container/Bag solid_waste->container_solid container_liquid Collect in Labeled, Leak-Proof Bottle liquid_waste->container_liquid storage Store in Designated Secondary Containment Area container_solid->storage container_liquid->storage pickup Arrange for Pickup by EHS / Licensed Contractor storage->pickup end Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Butylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Butylboronic Acid, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. By adhering to these guidelines, you can minimize risks and ensure the integrity of your research.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation.[1][2][3][4] Additionally, it may cause respiratory irritation.[1][2][4] Recent studies have also indicated that some boronic acids can be bacterial mutagens, which warrants a cautious approach to handling and minimizing exposure.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical safety goggles or a face shield if there is a risk of splashing.[1]Nitrile or neoprene gloves. Inspect gloves for any tears or holes before use.Laboratory coat.For handling small quantities in a well-ventilated area, respiratory protection may not be required. For larger quantities or in areas with inadequate ventilation, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[5][6]
Preparing Solutions Chemical safety goggles. A face shield is recommended if there is a significant splash hazard.[1]Nitrile or neoprene gloves.Laboratory coat.Work in a chemical fume hood to avoid inhalation of any dust or vapors.
Running a Reaction (e.g., Suzuki Coupling) Chemical safety goggles.Nitrile or neoprene gloves.Laboratory coat.All reaction setups should be within a certified chemical fume hood.
Work-up and Purification Chemical safety goggles. A face shield is advisable during extractions and other procedures with a high splash potential.Nitrile or neoprene gloves.Laboratory coat.All work-up and purification steps should be performed in a chemical fume hood.
Handling Waste Chemical safety goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.A respirator may be necessary depending on the nature and quantity of the waste being handled.
Cleaning and Decontamination Chemical safety goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.Not generally required if performed in a well-ventilated area.

Experimental Protocol: Suzuki-Miyaura Coupling

To provide context for the PPE recommendations, the following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using n-Butylboronic Acid.

Reaction: Suzuki-Miyaura coupling of 4-bromotoluene with n-butylboronic acid.

Reagents and Materials:

  • 4-bromotoluene

  • n-Butylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-bromotoluene (1.0 mmol), n-butylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

  • Solvent Addition: Add toluene (10 mL) and degassed water (2 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring under the inert atmosphere for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Operational and Disposal Plans

A systematic approach to operations and waste management is crucial for safety and environmental compliance.

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

Spill_Response_Workflow This compound Spill Response Plan A Spill Occurs B Assess the Situation (Size and Location of Spill) A->B C Evacuate the Immediate Area (if necessary) B->C Large or Volatile Spill D Alert Others and Supervisor B->D E Don Appropriate PPE D->E F Contain the Spill (Use absorbent pads or sand) E->F G Clean Up the Spill (For solids, gently sweep up. For liquids, use absorbent material.) F->G H Decontaminate the Area (Wipe with soap and water) G->H I Package and Label Waste (Place all contaminated materials in a sealed bag/container for hazardous waste) H->I J Report the Incident (Follow institutional procedures) I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butylboronic Acid
Reactant of Route 2
Butylboronic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.